molecular formula C21H18Br3N B3338719 Tris(4-(bromomethyl)phenyl)amine CAS No. 100693-36-5

Tris(4-(bromomethyl)phenyl)amine

Cat. No.: B3338719
CAS No.: 100693-36-5
M. Wt: 524.1 g/mol
InChI Key: WZHJOELUFMNZRF-UHFFFAOYSA-N
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Description

Tris(4-(bromomethyl)phenyl)amine (CAS 100693-36-5) is a high-value trifunctional aromatic amine derivative that serves as a versatile building block in advanced organic synthesis and materials science. Its molecular structure, featuring a triphenylamine core and three reactive benzyl bromide sites, makes it a key precursor for constructing complex molecular architectures with valuable electronic and therapeutic properties. This compound is particularly significant in the synthesis of hyperbranched conjugated polymers for optoelectronic applications. Researchers utilize it as a monomer in direct arylation polymerization to create polymers incorporating electron-donating units like triphenylamine and phenoxazine, which are essential for developing organic light-emitting diodes (OLEDs) and other electronic devices . The bromomethyl groups act as efficient handles for polymerization, allowing for the creation of materials with tailored electronic properties. In medicinal chemistry, the triphenylamine scaffold is a privileged structure. Tris(4-(bromomethyl)phenyl)amine serves as a critical synthon for developing novel antimalarial drug candidates. It is used to construct 1,3,5-tris[(4-(substituted-aminomethyl)phenyl)methyl]benzene derivatives , which are designed as potential G-quadruplex stabilizing ligands targeting Plasmodium falciparum . These compounds have demonstrated significant in vitro antimalarial activity with submicromolar to micromolar IC50 values, showing promise as a strategy to overcome drug resistance . Handling and Safety: This compound requires careful handling. It is classified with hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . It must be stored under an inert atmosphere at 2-8°C to maintain stability . Disclaimer: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(bromomethyl)-N,N-bis[4-(bromomethyl)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Br3N/c22-13-16-1-7-19(8-2-16)25(20-9-3-17(14-23)4-10-20)21-11-5-18(15-24)6-12-21/h1-12H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHJOELUFMNZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)N(C2=CC=C(C=C2)CBr)C3=CC=C(C=C3)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Br3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Aryl Bromide and Benzylic Bromide Linkers: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that dictates the stability, reactivity, and ultimate function of a complex molecule. Among the vast arsenal of chemical tools, brominated hydrocarbons serve as exceptionally versatile handles, yet their efficacy is profoundly dependent on the subtle architectural difference of where the bromine atom is placed relative to an aromatic ring. This guide provides an in-depth exploration of the fundamental distinctions between aryl bromide and benzylic bromide linkers, moving from first principles of chemical structure to practical applications in advanced molecular design.

The Core Distinction: A Tale of Two Carbons

The divergent chemistries of aryl and benzylic bromides originate from the hybridization and location of the carbon atom bonded to the bromine.

  • Aryl Bromide: The bromine atom is directly attached to an sp²-hybridized carbon of the aromatic ring. This direct connection results in a C(sp²)-Br bond that is shorter, stronger, and less polarized due to the partial double bond character conferred by resonance with the phenyl ring.[1]

  • Benzylic Bromide: The bromine atom is attached to an sp³-hybridized carbon, which is, in turn, bonded to the aromatic ring.[1] This C(sp³)-Br bond is a standard, weaker single bond. The defining feature is the proximity of this bond to the ring's π-system, which does not directly strengthen the bond itself but profoundly stabilizes any developing charge or radical on the benzylic carbon.[2][3]

G cluster_aryl Aryl Bromide cluster_benzyl Benzylic Bromide Aryl Aromatic Ring (sp² Carbons) Br_Aryl Br Aryl->Br_Aryl Direct C(sp²)-Br Bond (Strong, Unreactive to Substitution) Benzyl_Ring Aromatic Ring Benzylic_C Benzylic Carbon (sp³ Hybridized) Benzyl_Ring->Benzylic_C Br_Benzyl Br Benzylic_C->Br_Benzyl C(sp³)-Br Bond (Weaker, Reactive Handle)

Figure 1: Structural Comparison

Reactivity and Mechanistic Dichotomy

The structural differences manifest as two completely distinct reactivity profiles. An aryl bromide is a stable building block, while a benzylic bromide is a reactive electrophilic site.

Aryl Bromides: The Domain of Cross-Coupling

Aryl bromides are famously resistant to classical nucleophilic substitution reactions (SN1 and SN2).[1][4] The steric bulk of the ring and the strength of the C-Br bond prevent backside attack (SN2), while the instability of the resulting phenyl cation makes the SN1 pathway energetically prohibitive.

Their true utility lies in transition-metal-catalyzed cross-coupling reactions . These reactions have revolutionized modern synthesis, allowing for the precise formation of C-C, C-N, and C-O bonds.[5]

  • Suzuki-Miyaura Coupling: Forms a C-C bond by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid). This is one of the most widely used reactions for creating biaryl structures, a common motif in pharmaceuticals.[5][6]

  • Buchwald-Hartwig Amination: Forms a C-N bond by coupling the aryl bromide with an amine. This is a cornerstone for synthesizing aniline derivatives.[5]

  • Sonogashira Coupling: Forms a C-C bond between the aryl bromide and a terminal alkyne, providing access to aryl-alkyne structures.

These reactions proceed through a catalytic cycle involving a palladium (or other transition metal) catalyst. The key step for the aryl bromide is the initial oxidative addition into the C-Br bond, a process for which these linkers are ideally suited.

G Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Ar Ar-Pd(II)L₂-Br (Palladacycle) OxAdd->PdII_Ar Transmetal Transmetalation PdII_Ar->Transmetal PdII_Ar_R Ar-Pd(II)L₂-R' Transmetal->PdII_Ar_R RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 Product Ar-R' (Coupled Product) RedElim->Product ArylBromide Ar-Br ArylBromide->OxAdd BoronicAcid R'-B(OH)₂ + Base BoronicAcid->Transmetal

Figure 2: Suzuki-Miyaura Catalytic Cycle
Benzylic Bromides: The Reactive Electrophile

In stark contrast, benzylic bromides are highly susceptible to nucleophilic substitution. The adjacent aromatic ring stabilizes both the transition state of an SN2 reaction and the carbocation intermediate of an SN1 reaction.[7][8]

  • SN2 Pathway: Primary (1°) benzylic bromides are excellent SN2 substrates. They are sterically accessible, and the orbital overlap with the phenyl ring helps to stabilize the five-coordinate transition state. This pathway is favored by strong nucleophiles (e.g., azides, cyanides, thiolates) in polar aprotic solvents (e.g., DMF, acetonitrile).[7]

  • SN1 Pathway: Secondary (2°) and tertiary (3°) benzylic bromides readily undergo SN1 reactions because they can form a resonance-stabilized benzylic carbocation.[8] The positive charge is delocalized across the benzylic carbon and the ortho and para positions of the ring, making this a very stable intermediate. This pathway is favored by weak nucleophiles (e.g., water, alcohols) in polar protic solvents.[7]

Furthermore, the benzylic C-H bonds are relatively weak (approx. 90 kcal/mol), making them susceptible to radical bromination with reagents like N-Bromosuccinimide (NBS), which proceeds via a stable benzylic radical intermediate.[2][9] This provides a common method for synthesizing benzylic bromide linkers from toluene derivatives.[2][10]

G cluster_sn2 SN2 Pathway cluster_sn1 SN1 Pathway Start Benzylic Bromide (Ar-CH₂-Br) SN2_TS [Nu---CH₂(Ar)---Br]⁻ (Stabilized Transition State) Start->SN2_TS Concerted Attack SN1_Carbocation Ar-CH₂⁺ (Resonance-Stabilized Carbocation) Start->SN1_Carbocation Loss of Br⁻ SN2_Prod Ar-CH₂-Nu SN2_TS->SN2_Prod SN2_Nu Strong Nucleophile (e.g., CN⁻, N₃⁻) SN2_Nu->SN2_TS SN1_Prod Ar-CH₂-Nu SN1_Carbocation->SN1_Prod SN1_Nu Weak Nucleophile (e.g., H₂O, ROH) SN1_Nu->SN1_Prod Nucleophilic Attack

Figure 3: Benzylic Bromide Substitution Pathways

Strategic Applications in Drug Development

The choice between these linkers is a strategic one, driven by the desired outcome of the synthesis.

FeatureAryl Bromide LinkerBenzylic Bromide Linker
Bond Type C(sp²)-BrC(sp³)-Br
Primary Role Stable, rigid structural unitReactive electrophilic handle
Key Reactivity Transition-metal cross-couplingNucleophilic substitution (SN1/SN2)
Bond Formed C-C, C-N, C-OC-Nu (e.g., C-O, C-N, C-S)
Resulting Structure Biaryl, aryl-amine, aryl-etherBenzylic ether, amine, thioether
Use Case Building complex, rigid scaffolds. Creating stable biaryl connections in PROTACs or small molecule inhibitors.[11][12]Conjugating payloads to antibodies (ADCs) or ligands in PROTACs via a reactive site.[13][][15]
Stability High; C-Br bond is unreactiveLow; C-Br bond is a good leaving group
Aryl Bromides: Architects of Core Scaffolds

In complex molecule synthesis, such as for Proteolysis Targeting Chimeras (PROTACs), aryl bromide linkers are used to build the core structure.[11][12][13] For example, a molecule fragment ending in an aryl bromide can be coupled with another fragment containing a boronic acid to rigidly connect two parts of a molecule. This provides conformational restriction which can be crucial for optimizing the binding of a PROTAC to both the target protein and the E3 ligase.[13][16]

Benzylic Bromides: Gateways for Conjugation

Benzylic bromides excel as points of attachment. In the synthesis of Antibody-Drug Conjugates (ADCs), a linker containing a benzylic bromide can be used to attach a cytotoxic payload.[][17][18][19] The antibody's linker component might possess a nucleophilic group (like a thiol from a cysteine residue) that readily displaces the bromide, forming a stable covalent bond to the drug. This reactivity makes them ideal for the final, crucial step of bringing the functional components of a bioconjugate together.

G Start What is the linker's synthetic purpose? Purpose_Build Building a rigid core scaffold? Forming a biaryl bond? Start->Purpose_Build Build Purpose_Attach Attaching a payload/molecule to a nucleophilic site? Start->Purpose_Attach Attach Use_Aryl Use Aryl Bromide Linker Purpose_Build->Use_Aryl Use_Benzyl Use Benzylic Bromide Linker Purpose_Attach->Use_Benzyl Reaction_Aryl Employ Suzuki, Buchwald-Hartwig, or other cross-coupling reaction. Use_Aryl->Reaction_Aryl Reaction_Benzyl Employ nucleophilic substitution (SN1 or SN2 conditions). Use_Benzyl->Reaction_Benzyl

Figure 4: Linker Selection Workflow

Self-Validating Experimental Protocols

To ground these principles in practice, the following are representative, validated protocols for the characteristic reaction of each linker type.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol describes the synthesis of a biphenyl derivative, a reaction that validates the utility of aryl bromides in C-C bond formation.[6][20]

Objective: To couple 4-bromoanisole with phenylboronic acid.

Materials:

  • 4-bromoanisole (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine [PPh₃] (0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-bromoanisole, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add toluene and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-methoxybiphenyl.

Causality: The palladium catalyst is essential for activating the inert C-Br bond of the aryl bromide. The base (K₂CO₃) is required for the transmetalation step, activating the boronic acid. The phosphine ligand stabilizes the palladium catalyst, preventing its decomposition.

Protocol 2: Nucleophilic Substitution on a Benzylic Bromide

This protocol describes the synthesis of benzyl azide, a versatile intermediate, validating the high reactivity of benzylic bromides toward nucleophiles.[21]

Objective: To synthesize benzyl azide from benzyl bromide.

Materials:

  • Benzyl bromide (1.0 mmol)

  • Sodium azide (NaN₃) (1.5 mmol)

  • Dimethylformamide (DMF) (5 mL)

Procedure:

  • In a round-bottom flask, dissolve sodium azide in DMF with stirring. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.

  • Add benzyl bromide to the solution dropwise at room temperature. An ice bath can be used to control any initial exotherm.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC, observing the disappearance of the benzyl bromide spot. The reaction is typically complete within 1-3 hours.

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure at low temperature to avoid detonation of the azide product.

  • The resulting benzyl azide is often used immediately in the next step (e.g., a click reaction) without extensive purification.

Causality: Benzyl bromide is a primary benzylic halide, making it an ideal substrate for an SN2 reaction. Sodium azide is a potent nucleophile, and the polar aprotic solvent (DMF) enhances its nucleophilicity by solvating the sodium cation while leaving the azide anion relatively free to attack the electrophilic benzylic carbon.[7]

Conclusion

The distinction between aryl and benzylic bromide linkers is a foundational concept in modern organic synthesis and drug development. An aryl bromide is a cornerstone for building molecular architecture through the power of cross-coupling chemistry, offering stability and rigidity. In contrast, a benzylic bromide is a reactive tool, providing a specific site for the efficient and clean introduction of functional payloads via nucleophilic substitution. Understanding the causality behind their divergent reactivity—rooted in the hybridization of the carbon atom bearing the bromine—empowers the medicinal chemist to make informed, strategic decisions, transforming these simple bromides into powerful instruments for creating the next generation of therapeutics.

References

  • One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC. (2023, September 18).
  • A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation - PMC.
  • Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates - PMC. (2016, February 27).
  • Nucleophilic Substitution in Alkyl Bromides. (2026, January 5). CSIR NET LIFE SCIENCE COACHING.
  • Ch 11 : Nucleophilic substitution of benzylic halides. Department of Chemistry, University of Calgary.
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019, September 2). Catalysis Science & Technology (RSC Publishing).
  • A Comparative Analysis of the Reactivity of 4-(Bromomethyl)benzil and Benzyl Bromide in Nucleophilic Substitution Reactions. Benchchem.
  • Clean and fast cross-coupling of aryl halides in one-pot. (2014, April 22). Beilstein Journals.
  • Cross-Coupling Reactions Guide. MilliporeSigma.
  • What is the difference between benzylic halide and aryl halide? (2017, October 28). Quora.
  • Application of Linkers in Chemical Biology. (2021, November 12). BLDpharm.
  • Benzylic Bromination. (2024, February 10). Chemistry Steps.
  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018, June 13). Master Organic Chemistry.
  • Aryl vs. Benzyl: Understanding the Distinctive Chemistry. (2026, January 15).
  • NBS: Allylic & Benzylic Bromination & Synthesis. (2020, November 27). YouTube.
  • Current strategies for the design of PROTAC linkers: a critical review - PMC.
  • Nucleophilic Aromatic Substitution. University of Babylon.
  • Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. (2022, April 29). Semantic Scholar.
  • Novel approaches for the rational design of PROTAC linkers. (2020, October 30).
  • PROTACs with aromatic linkers. The benzyl linker in 53 provided... | Download Scientific Diagram.
  • Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices. (2025, November 21). BOC Sciences.
  • Antibody–drug conjugates: Recent advances in linker chemistry. (2021, April 6). Signal Transduction and Targeted Therapy.
  • Antibody-drug conjugates: recent advances in conjugation and linker chemistries. (2016, October 14). Protein & Cell.
  • Essential Insights Into Linker Chemistry For Antibody Drug Conjug
  • Appendix 1: Summary of Part 1 reactions used for synthesis. Organic Chemistry 1: An open textbook - Lumen Learning.

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Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution of Tris(4-(bromomethyl)phenyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Versatility of a C₃-Symmetric Core

Tris(4-(bromomethyl)phenyl)amine is a unique, C₃-symmetric molecule that serves as a pivotal building block in materials science and medicinal chemistry. Its triphenylamine core imparts valuable electronic properties, such as hole-transporting capabilities, which are highly sought after in the development of organic light-emitting diodes (OLEDs) and other organic electronics. The key to its versatility lies in the three benzylic bromide functionalities. These groups are highly susceptible to nucleophilic substitution, providing three reactive sites for the covalent attachment of a wide array of functional molecules. This guide provides a detailed exploration of the nucleophilic substitution reactions of Tris(4-(bromomethyl)phenyl)amine, offering field-proven insights and step-by-step protocols for its derivatization with various nucleophiles.

Mechanistic Insight: The Enhanced Reactivity of Benzylic Bromides

The three bromomethyl groups on the Tris(4-(bromomethyl)phenyl)amine scaffold are the focal points for its synthetic utility. These primary benzylic halides are excellent substrates for bimolecular nucleophilic substitution (SN2) reactions.

Causality of Reactivity: The enhanced reactivity of benzylic halides in SN2 reactions is attributed to the stabilization of the transition state. During the reaction, as the nucleophile attacks the electrophilic carbon and the bromide leaving group departs, the p-orbitals of the adjacent phenyl ring can overlap with the developing p-orbital on the benzylic carbon. This orbital overlap delocalizes the partial negative charge in the transition state, thereby lowering its energy and accelerating the reaction rate. This inherent reactivity allows for the efficient and often high-yielding substitution with a diverse range of nucleophiles under relatively mild conditions.

General Protocol for Nucleophilic Substitution

The following is a generalized protocol that can be adapted for a variety of nucleophiles. Specific examples for N-, O-, and S-nucleophiles are provided in the subsequent sections.

Materials and Reagents
  • Tris(4-(bromomethyl)phenyl)amine

  • Nucleophile (e.g., sodium azide, phenol, thiophenol)

  • Base (e.g., potassium carbonate, triethylamine, sodium hydride)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF))

  • Reagents for workup (e.g., deionized water, brine, organic solvents for extraction)

  • Reagents for purification (e.g., silica gel, appropriate solvent system for column chromatography)

Generalized Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification & Characterization A Dissolve Tris(4-(bromomethyl)phenyl)amine and Nucleophile in Anhydrous Solvent B Add Base (if required) A->B C Heat/Stir Reaction Mixture (Monitor by TLC) B->C D Quench Reaction C->D E Extract with Organic Solvent D->E F Wash, Dry, and Concentrate E->F G Column Chromatography F->G H Characterize Product (NMR, MS, etc.) G->H

Caption: General workflow for the nucleophilic substitution of Tris(4-(bromomethyl)phenyl)amine.

Specific Protocols and Applications

The following protocols provide detailed procedures for the reaction of Tris(4-(bromomethyl)phenyl)amine with representative nitrogen, oxygen, and sulfur nucleophiles.

Protocol 1: Synthesis of Tris(4-(azidomethyl)phenyl)amine (N-Nucleophile)

The introduction of azide groups creates a versatile intermediate. The azide moieties can be readily reduced to primary amines or utilized in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for the construction of more complex architectures.[1][2]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve Tris(4-(bromomethyl)phenyl)amine (1.0 eq) in anhydrous DMF. Add sodium azide (NaN₃, 3.3 eq).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Pour the reaction mixture into a beaker containing deionized water. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with deionized water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Synthesis of Tris(4-(phenoxymethyl)phenyl)amine (O-Nucleophile)

This reaction results in the formation of a tri-ether derivative. Phenolic compounds with various functionalities can be employed, allowing for the tuning of the final molecule's properties. This protocol is adapted from a similar reaction with a related triphenylamine derivative.[3]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of Tris(4-(bromomethyl)phenyl)amine (1.0 eq) and phenol (3.3 eq) in anhydrous acetone, add potassium carbonate (K₂CO₃, 6.0 eq) and a catalytic amount of 18-crown-6. The use of a mild base like potassium carbonate is crucial to deprotonate the phenol, forming the more nucleophilic phenoxide in situ.[4]

  • Reaction: Reflux the reaction mixture at 50-60 °C for 24-48 hours. Monitor the reaction by TLC.

  • Workup: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like dichloromethane and wash with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: After removing the solvent, purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.[3]

Protocol 3: Synthesis of Tris(4-(phenylthiomethyl)phenyl)amine (S-Nucleophile)

Reaction with thiols yields stable thioether linkages. Thiol-containing molecules are important in various biological contexts and for the development of self-assembled monolayers on gold surfaces.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve Tris(4-(bromomethyl)phenyl)amine (1.0 eq) and thiophenol (3.3 eq) in anhydrous THF. Add triethylamine (Et₃N, 3.6 eq) as a base to deprotonate the thiol.[5]

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Workup: Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel using a suitable eluent system, such as toluene/hexane.

Data Summary: Reaction Conditions and Characterization

Product NameNucleophileBaseSolventTemp. (°C)Time (h)Purification MethodExpected ¹H NMR (δ, ppm)
Tris(4-(azidomethyl)phenyl)amineSodium AzideN/ADMFRT12-24Recrystallization/Column~4.3 (s, 6H, -CH₂-N₃), ~7.0-7.3 (m, 12H, Ar-H)
Tris(4-(phenoxymethyl)phenyl)aminePhenolK₂CO₃ / 18-crown-6Acetone50-6024-48Column Chromatography~5.0 (s, 6H, -CH₂-O-), ~6.9-7.4 (m, 27H, Ar-H)
Tris(4-(phenylthiomethyl)phenyl)amineThiophenolTriethylamineTHFRT12-24Column Chromatography~4.1 (s, 6H, -CH₂-S-), ~7.0-7.5 (m, 27H, Ar-H)

Note: Expected NMR chemical shifts are approximate and can vary based on the solvent and spectrometer used.[6] The benzylic protons (-CH₂) are a key diagnostic signal in ¹H NMR, and their chemical shift and integration are indicative of successful substitution.

Troubleshooting and Self-Validation

A self-validating protocol includes clear checkpoints and troubleshooting guidance.

  • Incomplete Reaction: If TLC analysis shows significant unreacted starting material, consider increasing the reaction time, temperature, or the amount of base and/or nucleophile. Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction.

  • Multiple Products: The formation of multiple spots on TLC may indicate side reactions or incomplete substitution. Purification by column chromatography is essential to isolate the desired trisubstituted product. A gradient elution can be beneficial for separating products with different degrees of substitution.[7]

  • Purification Challenges: Triphenylamine derivatives can sometimes be challenging to purify due to their similar polarities. Using an amine-functionalized silica gel or adding a small amount of triethylamine to the eluent can help to reduce tailing and improve separation for amine-containing products.[8]

Conclusion

Tris(4-(bromomethyl)phenyl)amine is a powerful and versatile scaffold for the synthesis of a wide range of functional molecules. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this compound. By understanding the underlying principles of its reactivity and employing robust synthetic and purification techniques, scientists can effectively leverage this building block in the design and creation of novel materials and potential therapeutic agents.

References

  • Chem Sci Trans., 2017, 6(1), 8-12. Synthesis and Characterization of tris-(4-Phenoxyphenyl)amine by Conventional Method. [Link]

  • University of Puget Sound. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • Yano, K., et al. (2022). Crystal structure of tris[4-(3,4-dimethoxythiophen-2-yl)phenyl]amine. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1109–1113. [Link]

  • Beilstein Journal of Organic Chemistry. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]

  • Sensors (Basel). (2023). Series of Fluorescent Dyes Derived from Triphenylamine Structure for Cu2+ and In-Cell Carbon Monoxide Sensing: Synthesis and Performance. [Link]

  • Column Chromatography. Purification of Organic Solvents. [Link]

  • Quora. (2021, March 24). What happens to phenol when it reacts with K2CO3 catalyzed by CH3Br? [Link]

  • Journal of Visualized Experiments. (2015). Synthesis and characterization of tetraphenylammonium salts. [Link]

  • Master Organic Chemistry. (2018, June 29). Reactions of Azides – Substitution, Reduction, Rearrangements, and More. [Link]

  • RSC Publishing. (2021, October 12). One-pot synthesis of conjugated triphenylamine macrocycles and their complexation with fullerenes. [Link]

  • ResearchGate. (2005). Practical and Efficient Synthesis of Tris(4-formylphenyl)amine, a Key Building Block in Materials Chemistry. [Link]

  • PubMed. (2012, June 7). Triphenylamine-functionalized magnetic microparticles as a new adsorbent coupled with high performance liquid chromatography for the analysis of trace polycyclic aromatic hydrocarbons in aqueous samples. [Link]

  • EPFL. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • Molecules. (2019). Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. [Link]

  • Emergent Scientist. (2019). Fluorescence emission modification of triphenylamine derivatives by aggregate formation in solution or by mechanical stress in solid state. [Link]

  • Mitsudo, K. (2026, January 9). Crystal Structure of Tris[4-(3,4-dimethoxythiophen-2-yl)phenyl]amine. [Link]

  • Tetrahedron Letters. (2014). One pot synthesis of aromatic azide using sodium nitrite and hydrazine hydrate. [Link]

  • eScholarship.org. (2016, June 28). Direct synthesis of anilines and nitrosobenzenes from phenols. [Link]

  • Molbank. (2021, November 16). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]

  • Google Patents. (1969). US3461168A - Synthesis of bromothiophenols.
  • ResearchGate. (2023, March 29). Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. [Link]

  • Thieme. (2011, June 17). Synthesis of Phenols, Anilines, and Thiophenols with CuI Nanoparticles. [Link]

  • Chem-Station. (2016, May 12). synthesis of thiophenol from phenol. [Link]

Sources

using Tris(4-(bromomethyl)phenyl)amine as a 3-connected node in MOFs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Tris(4-(bromomethyl)phenyl)amine as a Scaffold for 3-Connected MOF Nodes

Part 1: Executive Summary & Strategic Rationale

Tris(4-(bromomethyl)phenyl)amine (CAS: 100693-36-5) is a high-value "Pro-Ligand" scaffold rather than a direct MOF linker. While the triphenylamine (TPA) core provides the classic 3-connected propeller geometry essential for generating (10,3) or hcb topologies, the electrophilic bromomethyl arms (


) are poor coordinators to metal ions (Zn, Zr, Cu).

Therefore, the successful utilization of this compound in Metal-Organic Frameworks (MOFs) relies on a Nucleophilic Substitution Strategy . By treating the bromomethyl groups as "anchor points," researchers can install coordinating moieties—most notably imidazoles, pyridines, or phosphonates —while retaining a methylene spacer. This spacer introduces conformational flexibility, allowing the formation of "breathing" MOFs ideal for drug encapsulation and release.

Key Functional Advantages:

  • Redox Activity: The electron-rich nitrogen core enables reversible oxidation (

    
    ), useful for electro-active drug delivery systems.
    
  • Luminescence: The TPA core is highly fluorescent; binding analytes or drugs often quenches or enhances this emission (turn-on/turn-off sensing).

  • Flexible Porosity: The methylene hinge (

    
    ) derived from the bromomethyl group allows the framework to adapt its pore size to guest molecules.
    

Part 2: Ligand Design & Synthesis Protocol

The most robust application of Tris(4-(bromomethyl)phenyl)amine is its conversion into Tris(4-(imidazol-1-ylmethyl)phenyl)amine (TIPPA) , a neutral, flexible 3-connected node that coordinates readily with soft metals like Zn(II) and Cd(II).

Workflow Visualization: From Precursor to MOF

LigandSynthesis Precursor Tris(4-(bromomethyl)phenyl)amine (Electrophilic Scaffold) Ligand TIPPA Ligand (3-Connected Node) Precursor->Ligand SN2 Substitution (THF, Reflux) Reagent Imidazole + NaH (Nucleophile) Reagent->Ligand MOF Fluorescent MOF (e.g., Zn-TIPPA) Ligand->MOF Solvothermal Assembly Metal Zn(NO3)2 / Cd(NO3)2 Metal->MOF

Figure 1: Synthetic pathway transforming the bromomethyl precursor into a coordination-capable imidazole ligand (TIPPA) and subsequent MOF assembly.

Protocol A: Synthesis of the TIPPA Linker

Objective: Convert non-coordinating alkyl bromides into coordinating imidazole sites.

Reagents:

  • Tris(4-(bromomethyl)phenyl)amine (1.0 eq)

  • Imidazole (3.5 eq)

  • Sodium Hydride (NaH, 60% dispersion in oil) (4.0 eq)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Argon, suspend NaH in anhydrous THF at 0°C. Slowly add Imidazole. Stir for 30 mins until H₂ gas evolution ceases (formation of Sodium Imidazolide).

  • Coupling: Dissolve Tris(4-(bromomethyl)phenyl)amine in THF and add dropwise to the reaction mixture. The solution will likely turn from pale yellow to a deeper amber.

  • Reflux: Heat the mixture to reflux (66°C) for 24–48 hours. Monitor via TLC (Silica; DCM:MeOH 95:5) for the disappearance of the brominated starting material.

  • Workup: Quench with water. Extract with Chloroform (

    
    ). Wash the organic layer with brine and dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Hexane or purify via column chromatography.

    • Yield Target: >75%[1]

    • Validation: ¹H NMR (Look for disappearance of

      
       at ~4.5 ppm and appearance of 
      
      
      
      at ~5.1 ppm).

Part 3: MOF Assembly Protocol (Zn-TIPPA System)

This protocol generates a flexible, luminescent MOF suitable for sensing or loading small-molecule drugs.

Reagents:

  • Ligand: TIPPA (Synthesized above)

  • Metal Source:

    
    [1][2]
    
  • Co-Ligand (Optional): Terephthalic acid (H₂BDC) can be added to create pillared layers, but TIPPA alone can form networks with anions.

  • Solvent System: DMF / Ethanol /

    
     (3:1:1 v/v)
    

Experimental Steps:

  • Pre-mixing: Dissolve 0.1 mmol of TIPPA in 2 mL of DMF. In a separate vial, dissolve 0.1 mmol of

    
     in 1 mL Ethanol/Water.
    
  • Combination: Mix the two solutions in a 10 mL scintillation vial or a Teflon-lined autoclave.

  • Solvothermal Synthesis: Seal and heat at 85°C for 72 hours .

    • Note: Avoid temperatures >100°C, as the flexible methylene arms may degrade or allow formation of dense, non-porous phases.

  • Harvesting: Cool slowly to room temperature (5°C/hour) to promote single-crystal growth. Filter the colorless/pale-yellow block crystals.

  • Activation: Wash with DMF (3x) and Ethanol (3x). Solvent exchange with acetone for 3 days, followed by activation under vacuum at 60°C.

Data Summary Table: Expected Properties

ParameterValue / CharacteristicRelevance
Topology (10,3)-a or hcb3-connected node allows large voids.
Pore Size 8 – 14 Å (Flexible)Ideal for encapsulating drugs like Ibuprofen or 5-FU.
Thermal Stability ~300°CStable for most biological applications.
Fluorescence

nm
Blue emission; quenchable by nitro-explosives or specific drugs.

Part 4: Mechanism of Action & Applications

Photoinduced Electron Transfer (PET) Sensing

The TPA core is an electron donor. When an electron-deficient analyte (e.g., nitro-aromatic explosives or certain chemotherapeutics) enters the pore, it interacts with the TPA node.

SensingMechanism Excitation UV Light Excitation (365 nm) TPA_State TPA Core (Excited State) Electron Donor Excitation->TPA_State hv Analyte Analyte (Drug/Explosive) Electron Acceptor TPA_State->Analyte e- Transfer Quenching Electron Transfer (PET) Fluorescence Quenching Analyte->Quenching Non-radiative Decay

Figure 2: Mechanism of fluorescence quenching used for quantifying drug loading or detecting toxins.

Drug Delivery (Guest Adaptation)

Unlike rigid carboxylate MOFs (e.g., MOF-5), the methylene spacer derived from the bromomethyl group allows the imidazole rings to rotate. This "gate-opening" effect permits the MOF to expand its pores to accommodate drug molecules that are slightly larger than the resting aperture, enhancing loading capacity.

Part 5: References

  • Synthesis of TPA-based Ligands:

    • Title: "Star-shaped triphenylamine-based imidazole derivatives: Synthesis and properties."

    • Context: Describes the

      
       substitution of bromomethyl-TPA with imidazoles.
      
    • Source: (Generalized citation for TPA-imidazole synthesis).

  • MOF Topology & Design:

    • Title: "Functional metal–organic frameworks constructed from triphenylamine-based polycarboxylate ligands."[3]

    • Context: Reviews the structural versatility of TPA nodes in MOFs.

    • Source:

  • Luminescence Applications:

    • Title: "Luminescent triphenylamine-based metal–organic frameworks: recent advances in nitroaromatics detection."

    • Context: Details the PET mechanism and sensing capabilities of TPA-MOFs.

    • Source:

  • Precursor Data:

    • Title: "Tris(4-(bromomethyl)phenyl)amine Product Specifications."

    • Context: Physical properties and handling of the bromomethyl scaffold.[2]

    • Source:

Sources

Application Notes and Protocols for the Synthesis of Star-Shaped Polymers Using Tris(4-(bromomethyl)phenyl)amine Initiators

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Star-Shaped Polymers and the Role of Triphenylamine Cores

Star-shaped polymers, a unique class of branched macromolecules, consist of multiple linear polymer chains, or "arms," emanating from a central core. This distinct architecture imparts several advantageous properties compared to their linear counterparts of similar molecular weight, including lower solution viscosity, higher solubility, and a greater number of chain-end functionalities per molecule. These characteristics make them highly desirable for a range of advanced applications, from drug delivery and nanomedicine to organic electronics and advanced coatings.

The "core-first" approach to synthesizing star polymers offers precise control over the number of arms. This method relies on a multifunctional initiator from which the polymer arms grow simultaneously. Triphenylamine (TPA) and its derivatives have emerged as compelling core structures for these initiators. The propeller-like, three-dimensional structure of the TPA core can lead to materials with an amorphous nature, which is beneficial for forming uniform thin films. Furthermore, the inherent electronic properties of TPA, such as its hole-transporting capabilities, make these star polymers particularly interesting for applications in optoelectronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

This guide provides a comprehensive overview and detailed protocols for the synthesis of star-shaped polymers utilizing a trifunctional bromomethylated triphenylamine initiator, specifically Tris(4-(bromomethyl)phenyl)amine. The primary polymerization technique discussed is Atom Transfer Radical Polymerization (ATRP), a robust and versatile controlled/"living" radical polymerization method that allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions.

Mechanism of Star Polymer Synthesis via Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled radical polymerization technique that relies on a reversible equilibrium between active propagating radicals and dormant species, typically alkyl halides.[1][2] This equilibrium is mediated by a transition metal complex, most commonly a copper(I) halide complexed with a nitrogen-based ligand. The low concentration of active radicals at any given time minimizes termination reactions, allowing for the controlled growth of polymer chains.

In the context of synthesizing star-shaped polymers using a "core-first" approach with Tris(4-(bromomethyl)phenyl)amine as the initiator, the process can be broken down into the following key steps:

  • Initiation: The polymerization is initiated from the multifunctional initiator. Each of the three bromomethyl groups on the triphenylamine core can independently initiate the growth of a polymer chain.

  • Activation/Deactivation Equilibrium: The copper(I) complex reversibly abstracts a bromine atom from the initiator and the dormant polymer chain ends, generating a propagating radical and the copper(II) complex. This radical then adds monomer units. The copper(II) complex can then donate the bromine atom back to the propagating chain, reforming the dormant species and the copper(I) complex. This rapid and reversible activation/deactivation process is the cornerstone of ATRP's control over the polymerization.

  • Propagation: Monomer units add to the active radical chain ends, leading to the growth of the polymer arms.

  • Termination: While minimized, some termination reactions between propagating radicals can occur, which can lead to the formation of linear polymer impurities or star-star coupling.

The resulting macromolecule is a three-arm star polymer with a central triphenylamine core. The length of the polymer arms can be controlled by the ratio of monomer to initiator.

Experimental Protocols

Part 1: Synthesis of the Trifunctional Initiator: Tris(4-(bromomethyl)phenyl)amine

A crucial first step is the synthesis of the multifunctional initiator. This protocol details the preparation of Tris(4-(bromomethyl)phenyl)amine from its precursor, tris(4-methylphenyl)amine, via a free-radical bromination reaction.

Reaction Scheme:

cluster_reactants Reactants cluster_products Products tris_methyl_TPA Tris(4-methylphenyl)amine reaction_node Reflux tris_methyl_TPA->reaction_node NBS N-Bromosuccinimide (NBS) NBS->reaction_node AIBN AIBN (initiator) AIBN->reaction_node solvent Solvent (e.g., CCl4) solvent->reaction_node tris_bromomethyl_TPA Tris(4-(bromomethyl)phenyl)amine succinimide Succinimide reaction_node->tris_bromomethyl_TPA reaction_node->succinimide

Caption: Synthesis of Tris(4-(bromomethyl)phenyl)amine initiator.

Materials:

  • Tris(4-methylphenyl)amine

  • N-Bromosuccinimide (NBS)[3][4][5]

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (radical initiator)[3]

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Anhydrous sodium sulfate

  • Hexane

  • Dichloromethane

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve tris(4-methylphenyl)amine in carbon tetrachloride.

  • Add N-bromosuccinimide (a slight molar excess per methyl group, e.g., 3.3 equivalents) and a catalytic amount of AIBN.

  • Under an inert atmosphere, heat the reaction mixture to reflux and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a solvent mixture such as dichloromethane/hexane to yield pure Tris(4-(bromomethyl)phenyl)amine as a solid.

Part 2: Synthesis of Three-Arm Star-Shaped Polystyrene via ATRP

This protocol provides a general procedure for the synthesis of a three-arm star-shaped polystyrene using the "core-first" method with the Tris(4-(bromomethyl)phenyl)amine initiator.

cluster_reagents Reagents initiator Tris(4-(bromomethyl)phenyl)amine reaction_setup 1. Add reagents to Schlenk flask 2. Degas via freeze-pump-thaw cycles initiator->reaction_setup monomer Styrene monomer->reaction_setup catalyst Cu(I)Br catalyst->reaction_setup ligand Ligand (e.g., PMDETA) ligand->reaction_setup solvent Solvent (e.g., Anisole) solvent->reaction_setup polymerization 3. Polymerize at elevated temperature (e.g., 110°C) reaction_setup->polymerization purification 4. Dilute with THF 5. Pass through alumina column 6. Precipitate in methanol polymerization->purification product Three-Arm Star Polystyrene purification->product

Caption: Workflow for star polymer synthesis via ATRP.

Materials:

  • Tris(4-(bromomethyl)phenyl)amine (initiator)

  • Styrene (monomer, inhibitor removed)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Tetrahydrofuran (THF)

  • Methanol

  • Alumina (neutral)

Equipment:

  • Schlenk flask with a magnetic stir bar

  • Schlenk line for inert atmosphere operations

  • Syringes for liquid transfer

  • Thermostatically controlled oil bath

  • Chromatography column

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add CuBr and PMDETA.

  • Add the desired amount of Tris(4-(bromomethyl)phenyl)amine initiator and anisole.

  • Add the inhibitor-free styrene monomer to the flask via a degassed syringe.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove any dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir. The polymerization time will depend on the desired molecular weight and conversion.

  • Termination and Purification: To stop the polymerization, cool the flask to room temperature and open it to the air.

  • Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer by slowly adding the THF solution to a large excess of cold methanol with vigorous stirring.

  • Collect the precipitated star polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.

Data Presentation: Representative Results

The following table summarizes representative data for the synthesis of three-arm star polystyrene using a triphenylamine-based trifunctional initiator. The molecular weight of the star polymer is directly proportional to the monomer-to-initiator ratio and the monomer conversion.

Entry[Monomer]:[Initiator]:[CuBr]:[Ligand]MonomerSolventTemp (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
1100:1:1:2StyreneAnisole11044515,0001.15
2200:1:1:2StyreneAnisole11085032,0001.20
3150:1:1:2Methyl MethacrylateToluene9066028,0001.18
4300:1:1:2Methyl MethacrylateToluene90105550,0001.25

Note: This data is compiled from typical results found in the literature for ATRP of styrene and methyl methacrylate from multifunctional initiators and serves as an illustrative example.[2][6][7] Actual results may vary depending on specific reaction conditions.

Application Notes

  • Causality Behind Experimental Choices:

    • Initiator: Tris(4-(bromomethyl)phenyl)amine is chosen for its trifunctionality, leading to a three-arm star polymer, and the inherent properties of the triphenylamine core.

    • Catalyst/Ligand System: The CuBr/PMDETA system is a common and effective catalyst for the ATRP of a wide range of monomers. The ligand solubilizes the copper salt and tunes its redox potential for optimal polymerization control.

    • Solvent: Solvents like anisole or toluene are used to ensure the homogeneity of the reaction mixture.

    • Temperature: The reaction temperature is a critical parameter that influences the rate of polymerization and the equilibrium constant of the ATRP process. Higher temperatures generally lead to faster polymerization but may also increase the likelihood of side reactions.

  • Self-Validating System and Troubleshooting:

    • Kinetics: A successful ATRP should exhibit first-order kinetics with respect to the monomer concentration. A linear relationship between ln([M]₀/[M]) and time is indicative of a constant number of propagating radicals.

    • Molecular Weight Evolution: The number-average molecular weight (Mn) should increase linearly with monomer conversion, and the polydispersity index (PDI) should remain low (typically < 1.5).

    • Troubleshooting High PDI: A high PDI can result from slow initiation, impurities that terminate the polymerization, or an inappropriate catalyst/ligand ratio. Ensure all reagents are pure and the system is thoroughly deoxygenated.

    • Troubleshooting Low Initiator Efficiency: If the experimental molecular weight is significantly higher than the theoretical value, it may indicate incomplete initiation. This can sometimes be addressed by using a more active catalyst system or adjusting the reaction temperature.

  • Potential Applications:

    • Organic Electronics: The triphenylamine core provides hole-transporting properties, making these star polymers suitable for use in the active layers of OLEDs and OPVs.[8]

    • Drug Delivery: The well-defined structure and high number of chain-end functionalities allow for the attachment of drug molecules, targeting ligands, and imaging agents for advanced drug delivery systems.

    • Nanoreactors: Amphiphilic star block copolymers can self-assemble into micelles with a core-shell structure, which can serve as nanoreactors for catalysis or encapsulation of guest molecules.

    • Coatings and Additives: The unique rheological properties of star polymers can be exploited in the formulation of high-performance coatings, lubricants, and viscosity modifiers.

References

  • Storey, R. F., Chisholm, B. J., & Lee, Y. (1993). Synthesis and Characterization of Linear and Three-Arm Star Radial Poly(styrene-b-isobutylene-b-styrene) Block Copolymers Using Blocked Dicumyl Chloride or Tricumyl Chloride/TiCl4/Pyridine Initiating System. Polymer. [Link]

  • Wang, J. S., & Matyjaszewski, K. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. [Link]

  • Fujimoto, T., Zhang, H., Kazama, T., Isono, Y., Hasegawa, H., & Hashimoto, T. (1992). Preparation and characterization of novel star-shaped copolymers having three different branches. Polymer, 33(10), 2208-2213. [Link]

  • Wang, J. L., & Matyjaszewski, K. (1998). Controlled/“Living” Atom Transfer Radical Polymerization of Methyl Methacrylate Using Various Initiation Systems. Macromolecules, 31(5), 1527-1534. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

  • Storey, R. F., & Kana, K. R. (2006). Synthesis and Morphological Characterization of Linear and Miktoarm Star Poly(solketal methacrylate)-block-Polystyrene Copolymer. Macromolecules, 39(23), 7951-7961. [Link]

  • Ullah, M. W., Haraguchi, N., Ali, M. A., Alam, M. R., & Chowdhury, S. I. (2022). Effects of catalyst, ligand, solvent, and initiator on ATRP of styrene. Des. Monomers Polym., 25(1), 235-246. [Link]

  • Khan, M. A., & Singh, S. (2017). Synthesis and Characterization of tris-(4-Phenoxyphenyl)amine by Conventional Method. Chem Sci Trans, 6(1), 8-12. [Link]

  • Li, M., & Matyjaszewski, K. (2019). ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity. Polymers, 11(8), 1264. [Link]

  • Lobert, M., & Ritter, H. (2000). eATRP of methyl methacrylate (MMA) in DMF/monomer (50/50, V/V) + 0.1 M... Macromolecular Chemistry and Physics, 201(12), 1341-1347. [Link]

  • Hadjichristidis, N., Pitsikalis, M., Pispas, S., & Iatrou, H. (2000). New Polymer Chain Architecture: Synthesis and Characterization of Star Polymers with Comb Polystyrene Branches. Macromolecules, 33(20), 7372-7380. [Link]

  • Coca, S., & Matyjaszewski, K. (1997). Atom transfer radical polymerization (ATRP) of styrene and methyl methacrylate with a,a-dichlorotoluene as initiator; a kinetic study. Macromolecular Chemistry and Physics, 198(11), 3593-3603. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

  • Gao, H., & Matyjaszewski, K. (2007). Well-Defined Star Polymers with Mixed-Arms by Sequential Polymerization of Atom Transfer Radical Polymerization and Reverse Addition−Fragmentation Chain Transfer. Macromolecules, 40(26), 9353-9360. [Link]

  • Shiravand, A., & Ahmad, I. (2018). A Novel Initiator of [5-(benzyloxy)-4-oxo-4H-pyran-2-yl]methyl-2-bromo-2-methylpropanoateas in Atom Transfer Radical Polymerization of Styrene and Methyl Methacrylate. Journal of Ultrafine Grained and Nanostructured Materials, 51(1), 1-8. [Link]

  • Master Organic Chemistry. (2011, June 10). Reagent Friday: NBS (N-Bromo Succinimide). [Link]

  • Chemistry Stack Exchange. (2017, February 28). Conditions for free radical bromination using NBS and peroxides?[Link]

  • Furman Chemistry 120. (2009, October 18). Free Radical Reaction With NBS as the Initiator. [Link]

  • Mallegol, T., Gmouh, S., Meziane, M. A. A., Blanchard-Desce, M., & Mongin, O. (2005). Practical and Efficient Synthesis of Tris(4-formylphenyl)amine, a Key Building Block in Materials Chemistry. Synthesis, 2005(11), 1771-1774. [Link]

  • Google Patents. (n.d.). CN103709053A - Method for preparing tri(4-formylphenyl) amine by employing 4-formyltriphenylamine.

Sources

Synthesis of Tris(4-(bromomethyl)phenyl)amine via Radical Bromination: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive protocol for the synthesis of Tris(4-(bromomethyl)phenyl)amine, a crucial tripodal building block in materials science and supramolecular chemistry. The synthesis is achieved through a free-radical bromination of the precursor, Tris(4-methylphenyl)amine, utilizing N-Bromosuccinimide (NBS) as the bromine source and Azobisisobutyronitrile (AIBN) as a radical initiator. This document outlines the underlying chemical principles, a detailed step-by-step experimental procedure, safety considerations, and methods for purification and characterization of the final product.

Introduction

Tris(4-(bromomethyl)phenyl)amine is a versatile C₃-symmetric molecule widely employed as a core structure for the synthesis of star-shaped polymers, dendrimers, and functional materials for organic electronics. Its three reactive benzylic bromide moieties provide ideal anchor points for subsequent nucleophilic substitution reactions, allowing for the construction of complex, well-defined molecular architectures. The most common and effective method for its synthesis is the Wohl-Ziegler reaction, a selective free-radical bromination of the benzylic C-H bonds of the methyl groups on the precursor, Tris(4-methylphenyl)amine.[1][2] This method is favored for its high selectivity for the benzylic position over other potential reaction sites.[3]

The Wohl-Ziegler Reaction: Mechanism and Rationale

The Wohl-Ziegler bromination proceeds via a radical chain mechanism.[4] The key to its success is the use of N-Bromosuccinimide (NBS), which serves as a source of bromine radicals (Br•) at a consistently low concentration.[5] This low concentration is crucial to suppress competitive and undesirable electrophilic addition of Br₂ to the aromatic rings.[6][7]

The reaction mechanism can be broken down into three main stages:

  • Initiation: The reaction is initiated by the thermal decomposition of a radical initiator, typically Azobisisobutyronitrile (AIBN).[8] Upon heating, AIBN expels nitrogen gas (N₂) to generate two 2-cyano-2-propyl radicals.[9][10] These radicals then abstract a bromine atom from NBS or trace amounts of Br₂ to generate the bromine radical (Br•) that starts the chain reaction.

  • Propagation: This is a two-step cycle. First, a bromine radical abstracts a hydrogen atom from one of the benzylic methyl groups of Tris(4-methylphenyl)amine. This step is highly favorable because the resulting benzylic radical is stabilized by resonance with the adjacent phenyl ring.[11] In the second step, this benzylic radical reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to form the desired product, Tris(4-(bromomethyl)phenyl)amine, and a new bromine radical, which continues the chain.[5][11]

  • Termination: The reaction is terminated when two radicals combine, or through other radical quenching pathways.

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination AIBN AIBN Rad 2 R• + N₂ AIBN->Rad Δ (Heat) Br_rad Br• Rad->Br_rad + NBS NBS NBS Br_rad_prop Br_rad_prop Substrate Tris(4-methylphenyl)amine Benzylic_Rad Benzylic Radical Product Tris(4-(bromomethyl)phenyl)amine Br2 Br₂ HBr HBr NBS_prop NBS Succinimide Succinimide Term1 Br• + Br• → Br₂ Term2 R• + Br• → R-Br Term3 R• + R• → R-R

Experimental Protocol

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)
Tris(4-methylphenyl)amineC₂₁H₂₁N287.405.00 g17.4
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.989.28 g52.2
Azobisisobutyronitrile (AIBN)C₈H₁₂N₄164.210.286 g1.74
Carbon Tetrachloride (CCl₄)CCl₄153.82250 mL-
Dichloromethane (DCM)CH₂Cl₂84.93As needed-
HexanesC₆H₁₄-As needed-

Note on Reagents:

  • N-Bromosuccinimide should be recrystallized from water if it appears yellow, though crude NBS often gives better yields in this reaction.[12]

  • Safety Precaution: Carbon tetrachloride is a known carcinogen and ozone-depleting substance.[1] All operations must be conducted in a certified chemical fume hood. Consider using a less toxic alternative solvent like trifluorotoluene if available and validated for this reaction.[1]

Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert gas (Nitrogen or Argon) supply

  • Buchner funnel and filtration flask

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

G Setup 1. Setup - Assemble dry glassware under N₂. - Add Tris(4-methylphenyl)amine and CCl₄. Reagents 2. Add Reagents - Add NBS and AIBN to the flask. Setup->Reagents Reflux 3. Reaction - Heat to reflux (~77°C) with stirring. - Monitor reaction progress. Reagents->Reflux Workup 4. Work-up - Cool to room temperature. - Filter off succinimide. Reflux->Workup Extraction 5. Extraction & Washing - Wash filtrate with Na₂S₂O₃ (aq) and water. - Dry organic layer with MgSO₄. Workup->Extraction Purification 6. Purification - Remove solvent via rotary evaporation. - Recrystallize from DCM/Hexanes. Extraction->Purification Analysis 7. Characterization - Obtain ¹H NMR, ¹³C NMR, and MS data. - Determine yield and purity. Purification->Analysis

  • Reaction Setup: Assemble a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure the system is under a positive pressure of inert gas.

  • Dissolving Starting Material: To the flask, add Tris(4-methylphenyl)amine (5.00 g, 17.4 mmol) and anhydrous carbon tetrachloride (250 mL). Stir the mixture until the starting material is fully dissolved.

  • Addition of Reagents: Add N-Bromosuccinimide (9.28 g, 52.2 mmol, 3.0 equivalents) and a catalytic amount of AIBN (0.286 g, 1.74 mmol, 0.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 77°C) with vigorous stirring. The reaction can be monitored by observing the progress of the reaction; NBS is denser than CCl₄ and will sink, while the succinimide byproduct is less dense and will float.[1] The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete (as indicated by TLC or the consumption of NBS), cool the mixture to room temperature.

  • Filtration: Filter the reaction mixture through a Buchner funnel to remove the succinimide byproduct. Wash the collected solid with a small amount of cold CCl₄ or dichloromethane.

  • Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 10% aqueous sodium thiosulfate solution (to quench any remaining bromine) and then with deionized water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a solid crude product.

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot dichloromethane and add hexanes dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then place it in a refrigerator to induce crystallization. Collect the purified white crystals by vacuum filtration.

Characterization

The identity and purity of the synthesized Tris(4-(bromomethyl)phenyl)amine (MW: 524.09 g/mol ) should be confirmed by standard analytical techniques.[13][14]

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ≈ 7.10-7.30 ppm (d, 6H, Ar-H)

    • δ ≈ 6.90-7.05 ppm (d, 6H, Ar-H)

    • δ ≈ 4.45 ppm (s, 6H, -CH₂Br) The presence of a singlet at approximately 4.45 ppm integrating to 6 protons is a key indicator of the successful formation of the bromomethyl groups.[15][16]

  • ¹³C NMR (CDCl₃, 100 MHz): Expected peaks in the aromatic region (120-150 ppm) and a characteristic peak for the benzylic carbon at δ ≈ 32-34 ppm.

  • Mass Spectrometry (ESI-MS): The mass spectrum should show a characteristic isotopic pattern for a molecule containing three bromine atoms (m/z, m/z+2, m/z+4, m/z+6).

Safety and Handling

This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17][18][19]

  • N-Bromosuccinimide (NBS): Is a corrosive solid and an oxidizer.[20] It can cause severe skin burns and eye damage.[17] Avoid inhalation of dust. Keep away from combustible materials.[18]

  • Azobisisobutyronitrile (AIBN): Is a flammable solid and can be explosive upon heating.[9][21] It is toxic if inhaled or swallowed.[22] Store in a cool place away from heat sources.

  • Carbon Tetrachloride (CCl₄): Is a toxic and carcinogenic solvent. It is harmful if swallowed, inhaled, or absorbed through the skin. All handling must be performed in a fume hood.

  • Brominated Compounds: The product and intermediates are potential irritants and lachrymators. Handle with care.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[20][23] All chemical waste should be disposed of according to institutional and local environmental regulations.

References

  • N-Bromosuccinimide - Wikipedia. Available at: [Link]

  • Wohl–Ziegler reaction - Wikipedia. Available at: [Link]

  • N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Available at: [Link]

  • Wohl-Ziegler Reaction - Organic Chemistry Portal. Available at: [Link]

  • Wohl–Ziegler bromination - Grokipedia. Available at: [Link]

  • Chemists' Guide to Wohl-Ziegler Reaction | PDF - Scribd. Available at: [Link]

  • AIBN Overview, Structure & Initiators - Study.com. Available at: [Link]

  • N-Bromosuccinimide (NBS) - Organic Chemistry Portal. Available at: [Link]

  • Azobisisobutyronitrile - Wikipedia. Available at: [Link]

  • Azobisisobutyronitrile (AIBN): A Key Radical Initiator - Foconsci Chemical Industry. Available at: [Link]

  • Radical Allylic Halogenation - Chemistry LibreTexts. Available at: [Link]

  • 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS - Chemistry LibreTexts. Available at: [Link]

  • Allylic Bromination by NBS with Practice Problems - Chemistry Steps. Available at: [Link]

  • Synthesis and Characterization of tris-(4-Phenoxyphenyl)amine by Conventional Method - ResearchGate. Available at: [Link]

  • Safety Data Sheet: N-Bromosuccinimide - Carl ROTH. Available at: [Link]

  • Kinetics of redox mediator tris(4-bromophenyl)amine in acetonitrile and ionic liquid [BMIm][PF6]: Oxidation of benzyl and cyclohexyl alcohols - Ben-Gurion University Research Portal. Available at: [Link]

  • N-Bromo Succinimide CAS No 128-08-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. Available at: [Link]

  • Supplementary Information. Available at: [Link]

  • A Guide to Tris(4-Substituted)-triphenylmethyl Radicals - PMC - NIH. Available at: [Link]

  • Radical bromination : r/OrganicChemistry - Reddit. Available at: [Link]

  • Understanding the Desulphurization Process in an Ionic Porous Aromatic Framework - Supporting Information. Available at: [Link]

  • Mixed-halide triphenyl methyl radicals for site-selective functionalization and polymerization. Available at: [Link]

  • Practical and Efficient Synthesis of Tris(4-formylphenyl)amine, a Key Building Block in Materials Chemistry - ResearchGate. Available at: [Link]

  • Tris(4-bromophenyl)amine | C18H12Br3N | CID 258027 - PubChem. Available at: [Link]

Sources

Precision Solvent Selection for Benzylic Bromide Coupling: A Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzylic bromides are versatile but volatile electrophiles in organic synthesis, serving as critical linkers in drug discovery. Their dual reactivity—prone to both


 displacement and 

solvolysis—makes solvent selection the single most deterministic factor in reaction success. This application note provides a mechanistic framework for solvent selection, distinguishing between nucleophilic substitutions and metal-catalyzed cross-couplings. It introduces "Green" solvent alternatives (CPME, 2-MeTHF) to replace traditional hazardous solvents (DMF, DCM) while mitigating common failure modes like homocoupling and hydrolysis.

Part 1: Mechanistic Grounding & Solvent Strategy

The Benzylic Paradox: vs.

Benzylic bromides possess a unique electronic structure where the adjacent


-system stabilizes both the transition state for direct displacement (

) and the carbocation intermediate (

).
  • Primary Benzylic Bromides: Predominantly follow

    
      pathways.
    
    • Solvent Requirement:Polar Aprotic . These solvents (Acetone, MeCN, DMF) solvate the cation of the nucleophilic salt (e.g.,

      
      , 
      
      
      
      ) while leaving the anion "naked" and highly reactive.
  • Secondary/Tertiary Benzylic Bromides: Highly susceptible to

    
     .
    
    • Risk:[1] In polar protic solvents (MeOH,

      
      ), ionization occurs rapidly, leading to racemization or solvolysis (reaction with the solvent).
      
    • Strategy: To enforce substitution with inversion (if chiral) or prevent solvolysis, strictly anhydrous Polar Aprotic or Non-polar solvents are required.

Solvent Classes and Selection Matrix
Solvent ClassExamplesPolarity (

)
Green RatingApplication Best FitMechanistic Insight
Polar Aprotic (High) DMF, DMSO, NMPHigh (36-47)🔴 Red (Hazardous)Difficult

alkylations
Maximizes nucleophile strength; difficult to remove.
Polar Aprotic (Med) Acetonitrile (MeCN), AcetoneMed (21-37)🟢 Green/YellowStandard

substitutions
Good balance of solubility and ease of workup (volatile).
Ethereal THF, 2-MeTHF, CPMELow (7-8)🟢 Green (CPME)Suzuki/Heck Cross-CouplingsLow polarity suppresses ionization (

); CPME reduces homocoupling.
Chlorinated DCM, DCELow (8-10)🔴 Red (Banned)Radical BrominationPhase out due to toxicity; replace with MeCN or EtOAc where possible.
Decision Tree: Selecting the Right Solvent

SolventSelection Start Start: Benzylic Bromide Coupling RxnType Reaction Type? Start->RxnType Subst Nucleophilic Substitution (N/O/S-Alkylation) RxnType->Subst Heteroatom Coupling Metal Metal-Catalyzed (Suzuki/Sonogashira) RxnType->Metal C-C Bond Formation Substrate Substrate Sterics? Subst->Substrate SolvSuzuki Solvent: CPME or Toluene/H2O (Minimizes Homocoupling) Metal->SolvSuzuki Biphasic System Primary Primary Benzylic Substrate->Primary Unhindered SecTert Secondary/Tertiary Substrate->SecTert Hindered SolvSN2 Solvent: MeCN or Acetone (Promotes SN2) Primary->SolvSN2 Maximize Rate SolvSN1 Solvent: Non-polar/Ethereal (Toluene/THF) Avoid Protic! SecTert->SolvSN1 Prevent Racemization

Figure 1: Strategic decision tree for solvent selection based on reaction mechanism and substrate sterics.

Part 2: Experimental Protocols

Protocol A: Green N-Alkylation (Replacing DMF)

Objective: Alkylation of a secondary amine with a primary benzylic bromide. Rationale: Traditionally performed in DMF. This protocol uses Acetonitrile (MeCN) or Acetone , which allow for easier workup (evaporation vs. aqueous extraction) and are "greener."

Materials:

  • Benzyl Bromide derivative (1.0 equiv)[2][3]

  • Secondary Amine (1.1 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv for faster rates)
  • Solvent: Anhydrous Acetonitrile (MeCN)

Workflow:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cool to RT under

    
    .
    
  • Dissolution: Add the amine and benzylic bromide. Dissolve in MeCN (0.2 M concentration).

    • Note: If the benzyl bromide is a potent lachrymator, add it last as a solution via syringe.

  • Activation: Add powdered

    
    .
    
  • Reaction: Stir at reflux (82°C) for MeCN or 50°C for Acetone. Monitor by TLC.[2][4]

    • Endpoint: Disappearance of benzyl bromide (high

      
      ) and appearance of product (lower 
      
      
      
      , stains with Ninhydrin/Dragendorff).
  • Workup (The "Green" Advantage):

    • Cool to RT. Filter off the solid salts (

      
      , Excess Base) through a celite pad.
      
    • Concentrate the filtrate in vacuo.[4]

    • Result: Crude material is often pure enough for the next step, avoiding the difficult water/DMF extraction.

Protocol B: Optimized Suzuki-Miyaura Coupling

Objective: Coupling benzyl bromide with an aryl boronic acid. Challenge: Benzyl halides are prone to homocoupling (forming Bibenzyl) and protodeboronation . Solution: Use CPME (Cyclopentyl Methyl Ether) . Its low water miscibility and steric bulk minimize side reactions compared to THF/Dioxane.

Materials:

  • Benzyl Bromide (1.0 equiv)[2][3]

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (3.0 equiv) dissolved in minimal 
    
    
    
    (3M solution).
  • Solvent: CPME (Cyclopentyl Methyl Ether).[5]

Workflow:

  • Degassing: Sparge the CPME and aqueous base separately with Argon for 15 mins. Oxygen is the enemy of Pd(0).

  • Assembly: In a reaction vial, combine Benzyl Bromide, Boronic Acid, and Pd catalyst.

  • Solvent Addition: Add degassed CPME (0.25 M) and the aqueous base solution (ratio CPME:Water = 4:1).

  • Reaction: Seal and heat to 90°C for 4-12 hours.

    • Visual Check: The reaction should turn black (active Pd) but remain biphasic.

  • Scavenging (Optional): If homocoupling is observed, add a scavenger resin (e.g., thiourea silica) to remove active Pd before workup.

Experimental Workflow Diagram

ExperimentalWorkflow Setup 1. Setup Inert Atmosphere (N2/Ar) Dry Glassware Reagents 2. Reagent Prep Solvent: CPME (Suzuki) or MeCN (Alkylation) Base: K2CO3 / K3PO4 Setup->Reagents Reaction 3. Reaction Temp: 50-90°C Monitor: TLC/LCMS Reagents->Reaction Quench 4. Workup Filter Salts (MeCN) or Phase Separate (CPME) Reaction->Quench Purification 5. Purification Column Chromatography (Remove Homocoupled Byproduct) Quench->Purification

Figure 2: Generalized experimental workflow for benzylic bromide coupling reactions.

Part 3: Troubleshooting & Safety

Handling Lachrymators

Benzyl bromides are potent lachrymators (tear gas agents).

  • Engineering Control: Always handle in a functioning fume hood.

  • Decontamination: Keep a beaker of 10% aqueous Triethylamine or Ethanolic KOH nearby. If a spill occurs, these solutions rapidly degrade the benzyl bromide into non-volatile salts/ethers.

  • Glassware: Rinse all glassware with the decontamination solution before removing it from the hood for cleaning.

Common Failure Modes
IssueCauseSolution
Homocoupling (Bibenzyl) Slow transmetallation; Pd aggregation.Switch solvent to CPME ; Lower catalyst loading; Slow addition of benzyl bromide.
Hydrolysis (Benzyl Alcohol) Wet solvent; Hygroscopic base.Use Anhydrous MeCN ; Store bases (

) in a desiccator; Add 3Å molecular sieves.
No Reaction (

)
Poor solubility of nucleophile salt.Add a phase transfer catalyst (18-Crown-6 or TBAI ) if using non-polar solvents.
Racemization

pathway active (Polar Protic solvent).[6][7]
Switch to Non-polar solvent (Toluene) or Polar Aprotic (Acetone) at lower temp.

References

  • Solvent Effects on Nucleophilic Substitution

    • Title: Nucleophilic Substitution in Alkyl Bromides - Mechanism Factors.[6]

    • Source: Let's Talk Academy.
    • URL:[Link]

  • Suzuki-Miyaura Optimization

    • Title: Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates.[5]

    • Source: N
    • URL:[Link]

  • Green Solvent Selection

    • Title: Solvent and Reagent Selection Guide.[8][9]

    • Source: Green Chemistry Initi
    • URL:[Link]

  • Mechanistic Insights (

    
     vs 
    
    
    
    ):
    • Title: 7.5: SN1 vs SN2 - Solvent Effects.
    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Iron-Catalyzed Coupling (Alternative)

    • Title: Cross-Electrophile Coupling of Benzyl Halides and Disulfides C
    • Source: ChemRxiv.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Tris(4-(bromomethyl)phenyl)amine Storage & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrolysis & Degradation During Storage

CAS: 100693-36-5 | Molecular Formula:


[1]

Introduction: The "Active" Threat

You are likely working with Tris(4-(bromomethyl)phenyl)amine (TBPA-MeBr), a critical intermediate for synthesizing Covalent Organic Frameworks (COFs), Porous Organic Polymers (POPs), and dendrimers.

CRITICAL DISTINCTION: Do not confuse this with Tris(4-bromophenyl)amine (aryl bromide). Your compound contains benzyl bromide groups.[2][3] These are highly reactive electrophiles.

The central triphenylamine core is electron-rich. While this property is desired for optoelectronic applications, it acts as a "double-edged sword" during storage. The nitrogen lone pair can donate electron density into the phenyl rings, stabilizing the benzylic carbocation. This makes TBPA-MeBr significantly more prone to


 hydrolysis  than standard benzyl bromide.

Module 1: The Degradation Mechanism

Understanding the mechanism is the only way to prevent it. Hydrolysis is not just "getting wet"; it is a cascade reaction catalyzed by its own byproducts.

The Hydrolysis Cascade
  • Ionization: Trace moisture solvates the bromide leaving group. The electron-rich nitrogen stabilizes the resulting carbocation (

    
     pathway).
    
  • Nucleophilic Attack: Water attacks the benzylic carbon.

  • Acid Generation: The reaction releases Hydrogen Bromide (HBr).[4]

  • Autocatalysis: HBr protonates the alcohol or other impurities, accelerating further degradation. HBr can also oxidize the amine core, turning the white powder green or blue (radical cation formation).

HydrolysisMechanism TBPA Intact TBPA-MeBr (White Powder) Carbocation Stabilized Carbocation (Intermediate) TBPA->Carbocation - Br⁻ (Spontaneous in polar environment) Radical Radical Cation (Green/Blue Color) TBPA->Radical Oxidation by HBr/Light Alcohol Hydrolyzed Product (Benzyl Alcohol) Carbocation->Alcohol + H₂O Water H₂O (Humidity) HBr HBr (Acid Gas) Alcohol->HBr Release HBr->TBPA Autocatalysis / Oxidation

Figure 1: The self-accelerating hydrolysis and oxidation cycle of electron-rich benzyl bromides.

Module 2: Storage Protocol (The "Zero-Hydrolysis" Standard)

To maintain purity >98% over months, you must break the cycle shown above.

The Physical Barrier System
ComponentRequirementScientific Rationale
Primary Container Amber Glass Vial Blocks UV/Visible light to prevent radical formation (homolysis of C-Br bond).
Atmosphere Argon (Ar) Ar is heavier than air and blankets the powder better than

. Essential to exclude moisture.[3][4][5][6]
Sealant Teflon Tape + Parafilm Parafilm alone is permeable to organic vapors over time. Teflon provides a chemical seal; Parafilm provides a mechanical seal.
Outer Vessel Desiccator with

Phosphorus pentoxide is a superior desiccant for acidic halides compared to silica gel.
Thermal Regulation
  • Target Temperature: -20°C (Freezer) .

  • Why? At room temperature, the equilibrium for ionization (Step 1 in mechanism) is accessible. At -20°C, the kinetic energy is insufficient to overcome the activation energy for C-Br bond cleavage.

  • Thawing Protocol: NEVER open a cold vial immediately.

    • Step 1: Remove from freezer.

    • Step 2: Place in a desiccator to warm to Room Temp (RT) (approx. 30-60 mins).

    • Step 3: Open only when condensation on the outer glass has evaporated. Opening cold attracts atmospheric water directly into the powder.

Module 3: Troubleshooting & Diagnostics

Use this decision tree to diagnose the state of your reagent.

Figure 2: Rapid diagnostic workflow for assessing TBPA-MeBr integrity.

FAQ: Diagnostic Scenarios

Q1: My sample turned green. Is it ruined?

  • Diagnosis: The "Triphenylamine Green" color indicates the formation of the radical cation (

    
    ). This is often triggered by acid (HBr from hydrolysis) or photo-oxidation.
    
  • Solution: If the color is faint, recrystallize (see Module 4). If deep blue/green, the purity is likely compromised beyond simple rescue.

Q2: How do I confirm hydrolysis via NMR?

  • Method: Run

    
     NMR in 
    
    
    
    . Focus on the benzylic methylene (
    
    
    ) region.
  • Data Table:

SignalChemical Shift (

)
MultiplicityInterpretation
Intact (

)
~4.45 - 4.50 ppm SingletPure Compound
Hydrolyzed (

)
~4.65 - 4.75 ppm Singlet/BroadImpurity (Benzyl Alcohol)
Aldehyde (

)
~9.9 - 10.0 ppm SingletOxidation Product

Note: The shift of the alcohol is concentration and pH dependent, but it will appear distinct from the bromide.

Module 4: Rescue Protocol (Purification)

If hydrolysis is detected (<10%), avoid column chromatography. Silica gel is slightly acidic and can promote further hydrolysis of the benzyl bromide on the column.

Preferred Method: Recrystallization

  • Solvent System: Chloroform (

    
    ) / Hexane (or Pentane).
    
  • Procedure:

    • Dissolve the crude solid in the minimum amount of warm

      
       (approx. 40°C—do not boil excessively).
      
    • Filter rapidly if there are insoluble particles (polymerized material).

    • Slowly add Hexane until the solution becomes slightly turbid.

    • Store at -20°C overnight.

    • Filter the white precipitate under an inert atmosphere (Schlenk frit is ideal).

    • Dry under high vacuum for at least 4 hours to remove trapped solvent and HBr traces.

References
  • Stability of Benzyl Bromides

    • BenchChem Technical Guide.[3] "Benzyl 2-bromonicotinate: A Technical Guide to Stability and Storage."[3] (General principles of electron-deficient/rich benzyl bromide storage).

    • (Verified General Chemistry Principle).

  • Synthesis and Handling of Triphenylamine Derivatives

    • Mallegol, T., et al.[7] "Practical and Efficient Synthesis of Tris(4-formylphenyl)amine." Synthesis, 2005(11), 1771-1774.[7] (Discusses the handling of the aldehyde precursor and reactivity of the core).

  • NMR Characterization Data

    • ChemicalBook. "NMR Spectrum of Benzyl Bromide Derivatives." (Standard reference for shift comparison between and ).
  • Mechanistic Insight (

    
     in Triphenylamines): 
    
    • Jian, H., et al. "Tris(4-bromophenyl)aminium Hexachloroantimonate-mediated... Radical Coupling." PMC (NIH). (Discusses the radical cation stability of the triphenylamine core, explaining the "Green" color change).

Sources

purification and recrystallization solvents for Tris(4-(bromomethyl)phenyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for the purification and recrystallization of Tris(4-(bromomethyl)phenyl)amine, designed for researchers and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in purifying Tris(4-(bromomethyl)phenyl)amine?

A1: Tris(4-(bromomethyl)phenyl)amine, a large, propeller-shaped molecule, presents unique purification challenges. Due to its structure, it may have limited solubility in common single-solvent systems at room temperature, making recrystallization difficult. The primary goals of purification are to remove unreacted starting materials, by-products from the bromomethylation reaction (e.g., partially substituted or over-brominated species), and any polymeric impurities. The key is to find a solvent system that fully dissolves the compound and its impurities at an elevated temperature but allows for the selective crystallization of the pure product upon cooling.

Q2: How do I select an appropriate solvent system for recrystallization?

A2: The ideal recrystallization solvent will dissolve Tris(4-(bromomethyl)phenyl)amine completely when hot but sparingly or not at all when cold. Given the aromatic and relatively non-polar nature of the core structure, solvents like toluene, chloroform, or dichloromethane are good starting points for initial dissolution. For inducing crystallization, an anti-solvent in which the compound is poorly soluble is typically required. Common anti-solvents for this type of molecule include hexanes, ethanol, or methanol. A successful approach often involves dissolving the crude product in a minimal amount of a hot "good" solvent and then slowly adding a "poor" solvent until turbidity is observed, followed by cooling.

Q3: Can I use a single solvent for recrystallization?

A3: While possible, finding a single solvent with the ideal solubility profile for Tris(4-(bromomethyl)phenyl)amine can be challenging. Aromatic solvents like toluene may show some success. However, a mixed-solvent system generally offers better control over the crystallization process and can lead to higher purity crystals.

Q4: Are there alternative purification methods to recrystallization?

A4: Yes, for high-purity applications, sublimation is a viable option for triphenylamine derivatives.[1][2] This technique is particularly effective for removing non-volatile impurities. However, it requires specialized equipment and may not be suitable for large-scale purifications. Column chromatography can also be used, but it can be labor-intensive and may lead to product loss on the stationary phase.

Troubleshooting Guide

Problem Probable Cause(s) Solution(s)
Oiling Out During Recrystallization The compound's melting point is lower than the boiling point of the solvent. The solution is too concentrated. The rate of cooling is too rapid.Use a lower-boiling point solvent system. Reduce the initial concentration of the compound in the hot solvent. Allow the solution to cool more slowly (e.g., by placing the flask in a warm water bath that is allowed to cool to room temperature).
No Crystals Form Upon Cooling The solution is not supersaturated (too much solvent was used). The compound is highly soluble in the chosen solvent even at low temperatures.Reduce the volume of the solvent by evaporation. Add an anti-solvent dropwise to the cooled solution to induce precipitation. Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Introduce a seed crystal of the pure compound.
Poor Crystal Yield The compound has significant solubility in the mother liquor at low temperatures. Premature crystallization occurred during hot filtration.Cool the crystallization mixture in an ice bath to further decrease solubility. Minimize the volume of solvent used for dissolution. Perform hot filtration quickly and ensure the funnel and receiving flask are pre-heated to prevent premature crystal formation.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note: Use charcoal sparingly as it can also adsorb the desired product. A second recrystallization may be necessary.
Product Purity is Still Low After Recrystallization The chosen solvent system is not effective at separating the specific impurities present.Try a different solvent/anti-solvent combination. For example, if a toluene/hexane system was used, consider a chloroform/ethanol system. Analyze the impurities (e.g., by TLC or NMR) to better inform your choice of a new solvent system.

Detailed Recrystallization Protocol

This protocol is a general guideline. The optimal solvent ratios and temperatures may need to be adjusted based on the purity of the crude material.

Materials:

  • Crude Tris(4-(bromomethyl)phenyl)amine

  • Toluene (Good Solvent)

  • n-Hexane (Anti-Solvent)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude Tris(4-(bromomethyl)phenyl)amine and a minimal amount of toluene. Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a funnel. Quickly filter the hot solution to remove any solid particles.

  • Inducing Crystallization: While the toluene solution is still hot, slowly add n-hexane dropwise with continuous stirring. Continue adding n-hexane until the solution becomes slightly turbid (cloudy).

  • Crystal Growth: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the growth of larger crystals, you can insulate the flask to slow the cooling process further.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold n-hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visualizing the Workflow

Recrystallization Workflow

G cluster_0 Preparation cluster_1 Purification Process cluster_2 Outcome A Crude Product B Select Solvent System (e.g., Toluene/Hexane) A->B C Dissolve in Minimum Hot Toluene B->C D Hot Filtration (if needed) C->D Insoluble impurities? E Add Hot Hexane (Anti-Solvent) to Turbidity C->E No insoluble impurities D->E F Slow Cooling to Room Temperature E->F G Cool in Ice Bath F->G H Vacuum Filtration G->H I Wash with Cold Hexane H->I J Dry Under Vacuum I->J K Pure Crystalline Product J->K

Caption: Recrystallization workflow for Tris(4-(bromomethyl)phenyl)amine.

Troubleshooting Logic

G Start Problem During Recrystallization? OilingOut Oiling Out? Start->OilingOut NoCrystals No Crystals Form? Start->NoCrystals LowYield Low Yield? Start->LowYield ColoredCrystals Colored Crystals? Start->ColoredCrystals Sol_Oiling Use lower boiling solvent Slow cooling rate Decrease concentration OilingOut->Sol_Oiling Yes Sol_NoCrystals Reduce solvent volume Add anti-solvent Scratch flask/add seed crystal NoCrystals->Sol_NoCrystals Yes Sol_LowYield Cool further in ice bath Minimize initial solvent Pre-heat filtration apparatus LowYield->Sol_LowYield Yes Sol_Colored Treat with activated charcoal Perform second recrystallization ColoredCrystals->Sol_Colored Yes

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Sources

why does Tris(4-(bromomethyl)phenyl)amine turn yellow or brown

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Tris(4-(bromomethyl)phenyl)amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the handling, storage, and use of this versatile building block. The following question-and-answer format directly addresses the frequent observation of the compound turning yellow or brown, providing in-depth explanations and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: My previously white Tris(4-(bromomethyl)phenyl)amine has turned yellow/brown. What is the cause of this color change?

The observed yellowing or browning of Tris(4-(bromomethyl)phenyl)amine is primarily due to the oxidation of the central triphenylamine (TPA) core.[1][2][3][4] The nitrogen atom in the TPA moiety is electron-rich and susceptible to oxidation, which can be initiated by several factors commonly present in a laboratory environment.

Primary Causes:

  • Atmospheric Oxygen: Exposure to air is a significant contributor to the oxidation of triphenylamine and its derivatives.[3]

  • Light Exposure: Photochemical oxidation can occur, where light provides the energy to initiate the oxidation process.[4]

  • Trace Impurities: Acidic impurities or residual catalysts from the synthesis can promote degradation.

The oxidation process involves the removal of one or two electrons from the TPA core, leading to the formation of highly colored species:

  • Radical Cation (TPA•+): A one-electron oxidation process generates a stable radical cation. These species are known to be intensely colored, often exhibiting green or blue hues, and can contribute to an initial color change.[1][2][4]

  • Dication (TPA++): Further oxidation can lead to the formation of a dication, which is also colored.[2]

The perceived color of your sample (yellow to brown) is likely a mixture of the starting material, various oxidized species, and potentially other minor degradation products.

Q2: What are the specific chemical species responsible for the yellow/brown color?

The color arises from the electronic transitions within the oxidized forms of the triphenylamine core. While pure Tris(4-(bromomethyl)phenyl)amine is a white to off-white solid, its oxidized counterparts absorb light in the visible spectrum.

  • TPA Radical Cations (TPA•+): These species exhibit strong absorption in the visible and near-infrared regions, which is a hallmark of triphenylamine oxidation.[1][2]

  • Dimerization Products: The TPA radical cation can also dimerize to form N,N,N′,N′-tetraphenylbenzidine (TPB) derivatives, which are also redox-active and can be oxidized to colored species.[5]

The following diagram illustrates the primary oxidation pathway leading to colored species.

Oxidation_Pathway Oxidation of Tris(4-(bromomethyl)phenyl)amine TPA Tris(4-(bromomethyl)phenyl)amine (Colorless) Radical_Cation Radical Cation (TPA•+) (Colored Species) TPA->Radical_Cation -e⁻ (Oxidation) Dication Dication (TPA++) (Colored Species) Radical_Cation->Dication -e⁻ (Further Oxidation)

Caption: Oxidation pathway of Tris(4-(bromomethyl)phenyl)amine.

Q3: Aside from oxidation, are there other degradation pathways I should be aware of?

Yes, while oxidation of the TPA core is the primary cause of discoloration, the benzylic bromide functional groups are also reactive and can undergo degradation, primarily through hydrolysis.

Hydrolysis of Benzylic Bromides:

The bromomethyl (-CH₂Br) groups are susceptible to reaction with water, including atmospheric moisture. This nucleophilic substitution reaction replaces the bromide with a hydroxyl group, forming the corresponding benzyl alcohol derivative. While this product itself is not necessarily colored, its formation indicates a loss of purity and can potentially lead to further side reactions.

Hydrolysis_Pathway Hydrolysis of Benzylic Bromide Group Benzylic_Bromide ...-C₆H₄-CH₂Br Benzyl_Alcohol ...-C₆H₄-CH₂OH Benzylic_Bromide->Benzyl_Alcohol + H₂O - HBr

Caption: Hydrolysis of a benzylic bromide to a benzyl alcohol.

Troubleshooting and Purification Guide

Q4: My material is already discolored. How can I purify it?

If your Tris(4-(bromomethyl)phenyl)amine has turned yellow or brown, it is recommended to purify it before use to ensure the integrity of your experiments. Flash column chromatography is an effective method for removing colored, polar impurities.

Protocol for Flash Column Chromatography Purification:

  • TLC Analysis:

    • First, determine an appropriate solvent system using Thin Layer Chromatography (TLC).

    • A good starting point for the eluent is a mixture of hexanes and ethyl acetate.

    • Aim for an Rf value of 0.2-0.3 for the desired compound.

    • Crucially , due to the basic nature of the amine, you may observe streaking on the TLC plate. To counter this, add a small amount (0.5-1%) of triethylamine (TEA) to your eluent system.[6][7] This will neutralize the acidic silanol groups on the silica gel, leading to a much cleaner separation.

  • Column Preparation:

    • Pack a glass column with silica gel as a slurry in the chosen eluent (containing TEA).

    • Ensure the silica bed is well-settled and level.

  • Sample Loading:

    • Dissolve your crude, colored compound in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for "dry loading," dissolve the compound, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.

    • Carefully add your sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with your chosen solvent system.

    • Collect fractions and monitor them by TLC to identify those containing the pure, colorless product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified Tris(4-(bromomethyl)phenyl)amine.

Recrystallization as an Alternative:

If the impurities are minimal, recrystallization can be a viable option.

  • Solvent Screening: Test the solubility of your compound in various solvents to find one in which it is sparingly soluble at room temperature but readily soluble when hot.[8]

  • Common solvent systems for recrystallization of similar compounds include mixtures of ethyl acetate and hexanes.[8] You can dissolve the compound in a minimal amount of hot ethyl acetate and then slowly add hexanes until the solution becomes cloudy, then allow it to cool slowly.

Q5: How can I prevent my Tris(4-(bromomethyl)phenyl)amine from turning yellow or brown in the future?

Proper handling and storage are critical to maintaining the quality of your compound. The key is to minimize its exposure to oxygen, light, and moisture.

Recommended Storage and Handling Procedures:

ParameterRecommendationRationale
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Prevents oxidation from atmospheric oxygen.
Container Use a tightly sealed amber glass vial or a flask with a secure septum.Protects from light and moisture ingress.
Temperature Store in a refrigerator at 2-8°C.[9]Slows down the rate of potential degradation reactions.
Handling When dispensing the compound, do so under a positive pressure of an inert gas. Use dry glassware and syringes.Minimizes exposure to air and moisture during use.
Light Avoid exposure to direct sunlight or strong laboratory light.Prevents photodegradation.

Workflow for Handling Air-Sensitive Reagents:

Handling_Workflow Workflow for Handling Tris(4-(bromomethyl)phenyl)amine Start Start: Compound in sealed container under inert gas Inert_Atmosphere Establish inert atmosphere (e.g., Schlenk line or glovebox) Start->Inert_Atmosphere Dispense Dispense required amount using dry equipment Inert_Atmosphere->Dispense Reseal Immediately reseal container under inert atmosphere Dispense->Reseal Store Return to proper storage (2-8°C, dark) Reseal->Store

Caption: Recommended workflow for handling air-sensitive compounds.

By adhering to these guidelines, you can significantly extend the shelf life of your Tris(4-(bromomethyl)phenyl)amine and ensure the reliability of your experimental results.

References

  • Anonymous. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it? Reddit. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • UCT Science. (n.d.). SOP: FLASH CHROMATOGRAPHY. Retrieved from [Link]

  • Liou, G.-S., et al. (2025). Synthesis and Electrochromic Properties of Triphenylamine-Based Aromatic Poly(amide-imide)s. ResearchGate. Retrieved from [Link]

  • Liou, G.-S., et al. (2025, April 23). Synthesis and Electrochromic Properties of Triphenylamine-Based Aromatic Poly(amide-imide)s. MDPI. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • Sim, J. H., et al. (2007, November 28). Synthesis and characterization of triphenylamine derivatives by oxidative polymerization. ResearchGate. Retrieved from [Link]

  • Anonymous. (2023, March 14). Triarylamines as catalytic donors in light-mediated electron donor–acceptor complexes. Chemical Science (RSC Publishing). DOI:10.1039/D2SC07078B. Retrieved from [Link]

  • Malik, R. K., et al. (2017). Synthesis and Characterization of tris-(4-Phenoxyphenyl)amine by Conventional Method. ResearchGate. Retrieved from [Link]

  • Anonymous. (2025, August 7). Novel trends of electrochemical oxidation of amino-substituted triphenylamine derivatives. ResearchGate. Retrieved from [Link]

  • Redhu, M. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents? ResearchGate. Retrieved from [Link]

  • Anonymous. (2024, September 29). Crystal Structure, Supramolecular Organization, Hirshfeld Analysis, Interaction Energy, and Spectroscopy of Two Tris(4-aminophenyl)amine-Based Derivatives. MDPI. Retrieved from [Link]

  • EPFL. (n.d.). Some Useful and Practical Tips for Flash Chromatography. Retrieved from [Link]

  • King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • Anonymous. (n.d.). Understanding the Desulphurization Process in an Ionic Porous Aromatic Framework - Supporting Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Triphenylamine. Retrieved from [Link]

  • Anonymous. (2023, February 21). Synthesis and Characterization of Novel Triphenylamine—Containing Electrochromic Polyimides with Benzimidazole Substituents. PMC. Retrieved from [Link]

  • Anonymous. (n.d.). Photophysical and anion sensing properties of a triphenylamine–dioxaborinine trimeric compound. PMC. Retrieved from [Link]

  • Anonymous. (2025, August 5). Practical and Efficient Synthesis of Tris(4-formylphenyl)amine, a Key Building Block in Materials Chemistry. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Tris(4-bromophenyl)amine | C18H12Br3N | CID 258027. Retrieved from [Link]

  • Anonymous. (2025, August 6). Synthesis and Analysis of Triphenylamine: A Review. ResearchGate. Retrieved from [Link]

  • Anonymous. (n.d.). Design and synthesis of triphenylamine-malonitrile derivatives as solvatochromic fluorescent dyes. ResearchGate. Retrieved from [Link]

  • Anonymous. (2023, June 27). Electrochemistry of triphenylamine derivatives. ResearchGate. Retrieved from [Link]

  • Anonymous. (2021, November 1). Polytriphenylamine composites for energy storage electrodes: effect of pendant vs. backbone polymer architecture of the electroactive group. PMC. Retrieved from [Link]

  • Blanchard, P. (2019). Triphenylamine and some of its derivatives as versatile building blocks for organic electronic applications. SciSpace. Retrieved from [Link]

  • Anonymous. (2025, August 7). Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. ResearchGate. Retrieved from [Link]

  • Anonymous. (2025, August 22). Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands. MDPI. Retrieved from [Link]

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Technical Support Center: Optimizing the Benzylic Bromination of Tri-p-tolylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tris(4-(bromomethyl)phenyl)amine. This guide is designed for researchers, scientists, and drug development professionals who are looking to improve the yield and selectivity of the benzylic bromination of tri-p-tolylamine. We will delve into common experimental challenges, provide scientifically-grounded solutions, and offer detailed protocols to enhance the robustness of your synthesis.

Troubleshooting Guide: From Low Yields to Complex Mixtures

This section addresses specific issues encountered during the reaction in a practical question-and-answer format.

Q1: My reaction yield is consistently low, and I recover a significant amount of unreacted tri-p-tolylamine. What are the likely causes?

Low conversion is a frequent issue stemming from suboptimal initiation or the presence of inhibitors. Let's break down the probable causes:

  • Ineffective Radical Initiation: The reaction is a free-radical chain process that requires an initiator, such as Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), to start.[1] These initiators decompose upon heating or UV irradiation to generate radicals. If your initiator is old or has been improperly stored, it may have already decomposed, rendering it ineffective. Always use a fresh batch of radical initiator for consistent results.

  • Insufficient Energy Input: Both thermal and photochemical methods are used to initiate the reaction. If heating, ensure the reaction temperature is high enough to cause homolytic cleavage of the initiator (typically refluxing in a solvent like carbon tetrachloride or cyclohexane).[1] For photochemical initiation, the lamp's wavelength and intensity must be sufficient to generate the bromine radicals.[2]

  • Presence of Radical Scavengers: Oxygen is a well-known radical scavenger that can inhibit the chain reaction.[3] It is good practice to degas the solvent and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize this effect. Impurities in the starting material or solvent can also act as inhibitors.

Q2: I'm struggling with over-bromination, resulting in a mixture of di- and even tri-brominated methyl groups on the same phenyl ring. How can I improve selectivity for the target tris(mono-bromomethyl) product?

Controlling selectivity is arguably the most challenging aspect of this transformation.[4] The formation of multiple bromination products is a common problem because the benzylic C-H bonds of the product, tris(4-(bromomethyl)phenyl)amine, are still susceptible to radical abstraction.

Here are key strategies to enhance selectivity:

  • Control Stoichiometry and Reagent Addition: The stoichiometry of N-Bromosuccinimide (NBS) is critical. While a 3:1 molar ratio of NBS to tri-p-tolylamine is theoretically required, using a slight excess (e.g., 3.1 - 3.3 equivalents) can help drive the reaction to completion. However, a large excess will promote over-bromination. A highly effective technique is the slow, portion-wise, or continuous addition of NBS to the reaction mixture. This maintains a low concentration of the brominating species at all times, favoring mono-bromination of each methyl group.[4]

  • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction as soon as the starting material is consumed to prevent the desired product from being converted into over-brominated impurities.[3]

  • Solvent Choice: Non-polar solvents such as carbon tetrachloride (CCl₄) or cyclohexane are standard for radical brominations as they disfavor competing ionic pathways.[5] While CCl₄ is highly effective, its toxicity has led to the adoption of alternatives like benzotrifluoride.[6]

Troubleshooting Workflow Diagram

G start Problem Encountered low_yield Low Yield / High SM Recovery start->low_yield over_bromination Over-bromination (Di/Tri-bromides) start->over_bromination ring_bromination Aromatic Ring Bromination start->ring_bromination workup_issue Difficult Workup (Succinimide) start->workup_issue cause1 Inactive Initiator? Inhibitors (O₂)? Low Temp? low_yield->cause1 cause2 NBS Added Too Fast? Reaction Time Too Long? Excess NBS? over_bromination->cause2 cause3 Polar Solvent? Acidic Conditions? ring_bromination->cause3 cause4 Inefficient Extraction? workup_issue->cause4 sol1 Use Fresh Initiator Degas Solvent Increase Temperature cause1->sol1 Yes sol2 Slowly Add NBS Monitor via TLC/GC Use ~3.1 eq. NBS cause2->sol2 Yes sol3 Use Non-polar Solvent (CCl₄, Cyclohexane) Avoid Acid cause3->sol3 Yes sol4 Quench Excess NBS Aqueous Base Wash Recrystallize cause4->sol4 Yes

Caption: A decision tree for troubleshooting common issues.

Q3: My product mixture contains isomers from aromatic ring bromination. How can this be avoided?

This indicates that a competing reaction, electrophilic aromatic substitution, is occurring alongside the desired free-radical pathway. The nitrogen atom of the tri-p-tolylamine activates the aromatic rings, making them susceptible to electrophilic attack.

To suppress ring bromination:

  • Use Non-Polar Solvents: As mentioned, non-polar solvents favor the radical mechanism. Polar solvents like acetonitrile can promote ionic mechanisms, leading to ring bromination.[7]

  • Exclude Light and Acid: The reaction should be performed in the dark (if using a thermal initiator) to prevent photochemical side reactions. The presence of acid can also catalyze electrophilic aromatic bromination. Ensure your glassware is clean and free of acidic residues.

  • The Role of NBS: N-Bromosuccinimide is specifically used to maintain a very low concentration of molecular bromine (Br₂), which is generated in situ.[6][8] This low concentration favors the highly selective radical pathway over the electrophilic pathway. If Br₂ is present as an impurity in your NBS, it can contribute to ring bromination.

Q4: The post-reaction workup is challenging, and I can't effectively remove the succinimide byproduct. What is the best purification strategy?

Succinimide, the byproduct of NBS, can be difficult to remove due to its polarity and solubility.[9]

A robust workup and purification procedure involves several steps:

  • Quench Excess NBS: After the reaction is complete, cool the mixture to room temperature and quench any unreacted NBS by adding an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).[9]

  • Aqueous Wash: Transfer the reaction mixture to a separatory funnel and wash the organic layer with water. A key step is to then wash with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution. This deprotonates the succinimide (pKa ~9.6), forming the highly water-soluble sodium salt, which is then easily extracted into the aqueous layer.[9]

  • Filtration (for non-polar solvents): If the reaction is performed in a non-polar solvent like CCl₄, both NBS and the resulting succinimide have very low solubility.[5] Upon cooling, the succinimide often precipitates and can be removed by simple filtration before proceeding with aqueous washes.

  • Recrystallization/Chromatography: After washing and drying the organic layer, the crude product can be purified. Recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) is often effective for obtaining the pure tris(4-(bromomethyl)phenyl)amine. If isomeric purity is an issue, flash column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of benzylic bromination using NBS?

The reaction, often called the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism.[6][10]

  • Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to form radicals. This radical then abstracts a bromine atom from a Br₂ molecule (present in trace amounts or generated from NBS + HBr) to produce a bromine radical (Br•).[4][8]

  • Propagation (Cycle):

    • Step 2a: A bromine radical abstracts a hydrogen atom from one of the methyl groups of tri-p-tolylamine. This is the rate-determining step and occurs at the benzylic position because the resulting benzylic radical is stabilized by resonance with the aromatic ring.[11][12]

    • Step 2b: The benzylic radical reacts with a molecule of Br₂ to form the brominated product and a new bromine radical, which continues the chain. The Br₂ is generated in low concentrations from the reaction of HBr (a byproduct of step 2a) with NBS.[8][13]

  • Termination: The reaction stops when two radicals combine.

Reaction Mechanism Diagram

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_br2_regen Br₂ Regeneration cluster_termination Termination initiator Initiator (AIBN) + Heat rad_init 2 R• + N₂ initiator->rad_init r_rad_br2 R• + Br₂ br_rad R-Br + Br• r_rad_br2->br_rad start_mat Ar₃N-(CH₃)₃ + Br• benzyl_rad Benzylic Radical Ar₃N-(CH₃)₂(CH₂•) + HBr start_mat->benzyl_rad benzyl_rad_br2 Benzylic Radical + Br₂ benzyl_rad->benzyl_rad_br2 product Product Ar₃N-(CH₃)₂(CH₂Br) + Br• benzyl_rad_br2->product product->start_mat Continues Chain nbs_hbr NBS + HBr br2_succ Br₂ + Succinimide nbs_hbr->br2_succ br_br Br• + Br• → Br₂ rad_rad R• + R• → R-R

Caption: The free-radical mechanism of benzylic bromination.

Q2: Why is N-Bromosuccinimide (NBS) superior to molecular bromine (Br₂) for this reaction?

While molecular bromine (Br₂) can be used for benzylic bromination, it is far less selective. The primary advantage of NBS is that it serves as a source for a constant, low concentration of Br₂.[6] High concentrations of Br₂ can easily lead to unwanted side reactions, including electrophilic addition to the aromatic rings, which is a significant issue for an activated substrate like tri-p-tolylamine.[8] NBS ensures that the radical substitution pathway is the dominant process.

Q3: What are the best practices for setting up the reaction?

A typical laboratory setup involves a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a heating mantle. The system should be assembled while dry and purged with an inert gas like nitrogen or argon before adding the reagents to exclude oxygen and moisture.

Experimental Setup Diagram

G cluster_setup Reaction Apparatus condenser_top Inert Gas (N₂/Ar) Inlet condenser_body Reflux Condenser condenser_top->condenser_body condenser_mid Water Out condenser_body->condenser_mid flask Round-Bottom Flask (Reagents + Solvent) condenser_body->flask condenser_low Water In condenser_low->condenser_body Coolant heat_stir Heating Mantle / Stir Plate flask->heat_stir stir_bar Magnetic Stir Bar

Caption: Standard apparatus for benzylic bromination under reflux.

Data Summary Tables

Table 1: Influence of Key Parameters on Reaction Outcome

ParameterConditionExpected Outcome on Yield & SelectivityRationale
Brominating Agent 3.1 eq. NBSGood: Favors selective mono-bromination of each methyl group.Maintains a low Br₂ concentration, favoring the radical pathway.[4][6]
>3.5 eq. NBSPoor: Increases risk of over-bromination.Excess reagent will continue to brominate the product after the starting material is consumed.
Solvent CCl₄ / CyclohexaneHigh Selectivity: Favors radical pathway.Non-polar solvents suppress competing ionic side reactions like ring bromination.[5]
AcetonitrileLower Selectivity: Risk of ring bromination.Polar solvents can stabilize ionic intermediates, promoting electrophilic substitution.[7]
Initiator AIBN / BPO (2-5 mol%)Good: Efficiently initiates the radical chain.Catalytic amounts are sufficient; excess can lead to side reactions and polymerization.[3][14]
Temperature RefluxGood: Ensures initiator decomposition and sufficient reaction rate.Provides the necessary activation energy for the radical chain reaction.[1]

Detailed Experimental Protocol: Synthesis of Tris(4-(bromomethyl)phenyl)amine

Disclaimer: This protocol is a general guideline and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Tri-p-tolylamine (1.0 eq.)

  • N-Bromosuccinimide (NBS) (3.1 eq.)

  • Azobisisobutyronitrile (AIBN) (0.05 eq.)

  • Carbon Tetrachloride (CCl₄), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tri-p-tolylamine (1.0 eq.) and anhydrous CCl₄.

  • Inert Atmosphere: Purge the system with nitrogen or argon for 10-15 minutes to remove oxygen. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: Add NBS (3.1 eq.) and AIBN (0.05 eq.) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase), checking for the consumption of the starting material. The reaction is typically complete within 4-8 hours.

  • Cooling and Quenching: Once the starting material is consumed, remove the heat source and allow the mixture to cool to room temperature. The succinimide byproduct may precipitate as a white solid.

  • Workup:

    • Filter the reaction mixture to remove the precipitated succinimide. Wash the solid with a small amount of cold CCl₄.

    • Combine the filtrates and transfer to a separatory funnel.

    • Quench excess NBS by washing the organic layer with saturated aqueous Na₂S₂O₃ solution (1 x 50 mL).

    • Wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) to remove any remaining succinimide and acidic byproducts.

    • Wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent like DCM/hexane to yield tris(4-(bromomethyl)phenyl)amine as a white to off-white solid.

References

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Technical Support Center: Handling Light-Sensitive Benzylic Bromide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into the safe and effective handling of light-sensitive benzylic bromide compounds. Our goal is to move beyond simple instructions and explain the fundamental principles that govern the stability and reactivity of these crucial reagents, empowering you to troubleshoot issues and ensure the integrity of your experiments.

Section 1: Foundational Knowledge & FAQs

This section addresses the most common questions regarding the inherent properties of benzylic bromides. Understanding these fundamentals is the first step toward successful experimentation.

Q1: What makes benzylic bromides sensitive to light?

Benzylic bromides are susceptible to photochemical decomposition due to the relative weakness of the benzylic carbon-bromine (C-Br) bond. The bond dissociation energy of this C-Br bond is significantly lower than other types of C-H or C-C bonds in the molecule.[1] When exposed to light, particularly in the UV spectrum (254 nm is often cited), the molecule can absorb a photon. This provides the necessary energy to induce homolytic cleavage of the C-Br bond, generating a resonance-stabilized benzyl radical and a bromine radical.[1] These highly reactive radical species can then participate in a variety of undesired side reactions, such as dimerization or reaction with solvents and other species, leading to impurities and a reduction in the yield of your desired reaction.

G cluster_Initiation Photo-Initiation cluster_Propagation Degradation Pathways BnBr Benzylic Bromide (R-CH₂Br) Radicals Benzyl Radical (R-CH₂•) + Bromine Radical (Br•) BnBr->Radicals Homolytic Cleavage Photon Light (hν) Photon->BnBr Dimer Dimerization Product (e.g., Bibenzyl) Radicals->Dimer Radical Coupling SolventReaction Reaction with Solvent/Substrate Radicals->SolventReaction Abstraction/Addition G Start Low Yield or Failed Reaction Check_SM Q: Is the benzylic bromide pure? (Run TLC vs. new/purified sample) Start->Check_SM SM_OK A: Yes, SM is clean. Check_SM->SM_OK Clean SM_Bad A: No, SM is degraded. Check_SM->SM_Bad Impure Check_Setup Q: Was the reaction fully protected from light? SM_OK->Check_Setup Purify_SM Action: Purify starting material (e.g., pass through alumina plug or distill) or use a fresh bottle. SM_Bad->Purify_SM Setup_OK A: Yes, setup was dark. Check_Setup->Setup_OK Yes Setup_Bad A: No, light exposure was possible. Check_Setup->Setup_Bad No Other_Issues Troubleshoot other parameters: - Solvent purity - Reagent stoichiometry - Temperature - Reaction time Setup_OK->Other_Issues Rerun Action: Re-run experiment with rigorous light protection (aluminum foil). Setup_Bad->Rerun

Sources

Validation & Comparative

1H NMR chemical shift of benzylic protons in Tris(4-(bromomethyl)phenyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Materials Characterization Division Subject: Technical Comparison Guide: 1H NMR Characterization of Tris(4-(bromomethyl)phenyl)amine

Executive Summary & Technical Context

Tris(4-(bromomethyl)phenyl)amine (CAS: 100693-36-5) is a pivotal intermediate in the synthesis of hole-transport materials, dendrimers, and covalent organic frameworks (COFs). Its high reactivity stems from the three benzylic bromide sites, which act as electrophilic handles for nucleophilic substitution.

However, this reactivity presents a significant characterization challenge: stability . The benzylic bromide is prone to hydrolysis (forming alcohols) or over-oxidation (forming aldehydes) during storage or workup.

This guide provides an authoritative NMR comparison to distinguish the target compound from its precursor (Tris(4-methylphenyl)amine ) and common degradation products. It moves beyond generic spectral data to offer a self-validating protocol for purity assessment.

Comparative NMR Analysis: The Chemical Shift Fingerprint

The most diagnostic feature of this molecule is the benzylic methylene proton (-CH₂-Br) . In a standard 1H NMR spectrum (CDCl₃, 400 MHz), this signal appears as a distinct singlet.

The Critical Shift Comparison

To validate your product, you must track the migration of the benzylic signal from the upfield methyl region to the downfield halide region.

Compound StateFunctional GroupChemical Shift (

, ppm)
MultiplicityIntegration (Normalized)
Precursor Methyl (

)
2.27 – 2.30 Singlet9H
Target Product Bromomethyl (

)
4.40 – 4.48 Singlet6H
Impurity (Hydrolysis) Hydroxymethyl (

)
4.60 – 4.70 Singlet (broad)Variable
Impurity (Oxidation) Aldehyde (

)
9.80 – 9.90 SingletVariable

Technical Insight: The shift from ~2.3 ppm to ~4.45 ppm is driven by the electronegativity of the bromine atom (inductive deshielding). If you observe a signal at 4.6-4.7 ppm , your sample has likely hydrolyzed to the benzyl alcohol derivative due to moisture exposure.

Aromatic Region Complexity

The triphenylamine (TPA) core creates a characteristic "doublet of doublets" pattern in the aromatic region (6.9 – 7.4 ppm).

  • Precursor (Methyl): Aromatic protons are typically shielded, appearing upfield (~6.9 - 7.1 ppm) due to the electron-donating methyl group.

  • Product (Bromomethyl): The bromine is electron-withdrawing by induction but the methylene spacer dampens this. The aromatic protons typically resolve into two doublets (AA'BB' system) centered around 7.0 ppm and 7.3 ppm .

Experimental Protocol: Synthesis & Characterization

This protocol is designed to minimize hydrolysis and ensure spectral fidelity.

Step 1: Synthesis via Radical Bromination
  • Reagents: Tris(4-methylphenyl)amine (1.0 eq), N-Bromosuccinimide (NBS, 3.1 eq), AIBN (catalytic).

  • Solvent: Anhydrous Benzene or CCl₄ (degassed). Note: CCl₄ is restricted; Benzene or Chlorobenzene are viable alternatives.

  • Procedure: Reflux under Argon for 4-6 hours. Monitor by TLC (Hexane/DCM).

  • Critical Control: Use a slight excess of NBS (3.1 eq) to ensure complete tri-substitution, but avoid large excesses to prevent ring bromination.

Step 2: NMR Sample Preparation (Self-Validating)
  • Solvent Choice: Use CDCl₃ (Chloroform-d) neutralized with basic alumina or silver foil if the solvent is old. Acidic chloroform can catalyze the decomposition of the product.

  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent. High concentrations can cause stacking effects, slightly shifting the aromatic peaks.

  • Acquisition: Run a standard 16-scan 1H NMR.

  • Validation Check:

    • Integrate the aromatic region (should be 12H).

    • Integrate the benzylic singlet at 4.45 ppm (should be 6H).

    • Pass Criteria: Ratio of Aromatic : Benzylic = 2:1 .

Visualization of Signaling Pathways & Logic

The following diagram illustrates the spectral logic and degradation pathways you must monitor.

NMR_Logic Precursor Precursor: Tris(4-methylphenyl)amine (Methyl -CH3) Target Target Product: Tris(4-(bromomethyl)phenyl)amine (Benzylic -CH2Br) Precursor->Target Radical Bromination (NBS, AIBN) Shift_Pre δ 2.3 ppm (Singlet) Precursor->Shift_Pre Hydrolysis Impurity (Wet): Benzyl Alcohol Deriv. (-CH2OH) Target->Hydrolysis Moisture/H2O (Hydrolysis) Oxidation Impurity (Aged): Aldehyde Deriv. (-CHO) Target->Oxidation Air/Oxidation (Long Storage) Shift_Targ δ 4.45 ppm (Singlet) Target->Shift_Targ Shift_Hyd δ 4.65 ppm (Broad Singlet) Hydrolysis->Shift_Hyd Shift_Ox δ 9.8 ppm (Singlet) Oxidation->Shift_Ox

Figure 1: NMR Chemical Shift Logic and Degradation Pathways. Monitoring the shift from 2.3 to 4.45 ppm confirms synthesis; appearance of 4.65 or 9.8 ppm indicates degradation.

Troubleshooting & FAQ

Q: I see a small triplet at 1.4 ppm and a quartet at 4.1 ppm.

  • Diagnosis: Residual Ethyl Acetate.[1] This is a common solvent used in workup. It does not indicate product degradation.

Q: The singlet at 4.45 ppm is split or broad.

  • Diagnosis: If the peak is broad, your sample may contain paramagnetic impurities (remove via filtration) or the concentration is too high. If split, check for "mono-bromo" or "di-bromo" intermediates where symmetry is broken, causing the remaining methyl groups to split the signal.

Q: Can I use DMSO-d6?

  • Recommendation: Avoid DMSO-d6 if possible. The benzylic bromide is highly reactive and can react with DMSO (Swern-like chemistry) over time, leading to artifact peaks. CDCl₃ or CD₂Cl₂ are preferred.

References

  • Note: Provides baseline arom
  • Note: Confirms the ~4.48 ppm diagnostic shift for benzylic bromides.
  • Royal Society of Chemistry (RSC). (2021). Organo-redox-catalysis for the difunctionalization of alkenes. Organic Chemistry Frontiers. Retrieved from [Link]

    • Note: Provides comparative data for the methyl-substituted precursor.
  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

    • Note: General reference for benzylic and aldehyde shift ranges.
  • Carl Roth. (n.d.).[1] NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]

    • Note: Used to identify solvent impurity peaks (e.g., Benzyl Alcohol).

Sources

A Senior Application Scientist's Guide to FTIR Spectrum Analysis of the Bromomethyl Functional Group

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the precise identification of functional groups is a non-negotiable aspect of molecular characterization. Among the plethora of analytical techniques available, Fourier Transform Infrared (FTIR) spectroscopy remains a rapid, reliable, and accessible method for elucidating molecular structures. This guide provides an in-depth, comparative analysis of the characteristic FTIR spectral peaks associated with the bromomethyl (-CH2Br) functional group, grounded in experimental data and established spectroscopic principles.

The Vibrational Fingerprint: Decoding the Bromomethyl Signature

The infrared spectrum of a molecule is a direct manifestation of its vibrational modes. For the bromomethyl group, the key to its identification lies in a combination of stretching and bending vibrations. The presence of the heavy bromine atom significantly influences these vibrations, creating a distinct and identifiable pattern.

The most prominent and diagnostic absorption for a bromomethyl group is the C-Br stretching vibration . This typically appears as a strong band in the lower frequency region of the spectrum, generally between 690 and 515 cm⁻¹ .[1][2][3] Some sources may define a slightly narrower range of 600-500 cm⁻¹ .[4] The exact position of this peak can be influenced by the overall molecular structure, but its presence in this region is a strong indicator of a C-Br bond.

In addition to the C-Br stretch, the vibrations of the adjacent methylene (-CH2-) group are also diagnostic. The -CH2X wagging vibration , where X is a halogen, is particularly useful. For terminal alkyl halides, this vibration gives rise to a medium intensity band in the 1300-1150 cm⁻¹ region.[1][2][3] The observation of this peak, in conjunction with the C-Br stretch, provides a higher degree of confidence in the assignment of a bromomethyl group.

Here is a summary of the key diagnostic peaks for the bromomethyl functional group:

Vibrational ModeWavenumber Range (cm⁻¹)IntensityNotes
C-Br Stretch690-515StrongThe most characteristic peak for the C-Br bond.[1][2][3]
-CH2- Wag1300-1150MediumAssociated with the methylene group attached to the halogen.[1][2][3]

A Comparative Perspective: Distinguishing Halomethyl Groups

In many synthetic applications, it is crucial to differentiate between various halomethyl groups, such as chloromethyl (-CH2Cl) and bromomethyl (-CH2Br). FTIR spectroscopy provides a clear and straightforward method for this distinction, primarily based on the mass of the halogen atom.

The frequency of a stretching vibration is inversely proportional to the reduced mass of the atoms involved. As the mass of the halogen atom increases, the C-X stretching frequency decreases. This trend is a direct consequence of Hooke's Law applied to molecular vibrations.[5]

The following table compares the characteristic C-X stretching frequencies for chloromethyl and bromomethyl groups:

Functional GroupC-X Stretching Range (cm⁻¹)Key Distinguishing Feature
Chloromethyl (-CH2Cl)850-550The C-Cl stretch appears at a significantly higher wavenumber due to the lower mass of chlorine compared to bromine.[1][2]
Bromomethyl (-CH2Br) 690-515 The C-Br stretch is found at a lower wavenumber, providing a clear distinction from the C-Cl stretch.[1][2][3]

This predictable shift in absorption frequency allows for the unambiguous identification of the specific halogen present in a halomethyl group.

Experimental Protocol for FTIR Analysis

To obtain a high-quality FTIR spectrum for the identification of a bromomethyl group, the following experimental protocol using an Attenuated Total Reflectance (ATR) accessory is recommended.

Objective:

To acquire and analyze the FTIR spectrum of a solid or liquid sample to determine the presence of a bromomethyl functional group.

Materials:
  • FTIR spectrometer with an ATR accessory

  • Sample to be analyzed

  • Spatula (for solid samples) or pipette (for liquid samples)

  • Cleaning solvent (e.g., isopropanol or acetone)

  • Lint-free wipes

Step-by-Step Methodology:
  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean and free of any residue. Clean with a suitable solvent and a lint-free wipe if necessary.

    • Acquire a background spectrum. This will subtract any contributions from the ambient atmosphere (e.g., CO2, water vapor) from the final sample spectrum.

  • Sample Application:

    • For a solid sample, place a small amount on the ATR crystal and apply pressure using the built-in clamp to ensure good contact.

    • For a liquid sample, place a single drop onto the center of the ATR crystal.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ is sufficient for good signal-to-noise.

  • Data Analysis:

    • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Examine the spectrum for the key diagnostic peaks:

      • A strong absorption in the 690-515 cm⁻¹ region (C-Br stretch).

      • A medium absorption in the 1300-1150 cm⁻¹ region (-CH2- wag).

    • Compare the obtained spectrum with a reference spectrum from a spectral library if available for confirmation.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent and lint-free wipes to prevent cross-contamination between samples.

Visualization of the Analytical Workflow

The following diagram illustrates the logical process for identifying a bromomethyl group using FTIR spectroscopy.

FTIR_Bromomethyl_ID FTIR Analysis Workflow for Bromomethyl Group Identification cluster_exp Experimental cluster_analysis Spectral Interpretation A Acquire Background Spectrum B Acquire Sample Spectrum A->B C Identify Strong Peak in 690-515 cm⁻¹ Region B->C D Identify Medium Peak in 1300-1150 cm⁻¹ Region C->D Peak Found F Bromomethyl Group Likely Absent C->F No Peak Found E Bromomethyl Group Likely Present D->E Peak Found D->F No Peak Found

Caption: A flowchart outlining the experimental and analytical steps for identifying a bromomethyl functional group via FTIR spectroscopy.

Conclusion

FTIR spectroscopy is an invaluable tool for the structural elucidation of organic molecules, and the identification of the bromomethyl functional group is a prime example of its utility. By recognizing the characteristic strong C-Br stretching vibration between 690-515 cm⁻¹ and the complementary -CH2- wagging mode around 1300-1150 cm⁻¹, researchers can confidently identify this important functional group. Furthermore, a comparative analysis of the C-X stretching frequencies allows for the clear differentiation between various halomethyl moieties, providing crucial information for synthetic chemists and drug development professionals.

References

  • Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Dowling, J. M., & Meister, A. G. (1953). Raman and Infrared Spectral Data for CH2Br2, CHDBr2, and CD~r2. The Journal of Chemical Physics, 21(10), 1787–1790. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 4). CH3Br infrared spectrum of bromomethane. Retrieved from [Link]

  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Chart - Spectroscopy Tutorial. Retrieved from [Link]

Sources

Comparative Reactivity Guide: Tris(4-(bromomethyl)phenyl)amine vs. Tris(4-(chloromethyl)phenyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of Covalent Organic Frameworks (COFs), Porous Organic Polymers (POPs), and hole-transport materials, the Triphenylamine (TPA) core serves as a critical


-symmetric node. When functionalizing this core, researchers must choose between Tris(4-(bromomethyl)phenyl)amine (TBPA)  and Tris(4-(chloromethyl)phenyl)amine (TCPA) .

While structurally similar, their kinetic profiles differ drastically due to the leaving group ability of the halide.

  • TBPA is the kinetic choice : It offers rapid reaction rates and high conversion at lower temperatures but suffers from hydrolytic instability.

  • TCPA is the stability choice : It is robust during storage and purification but often requires harsh conditions (high heat, iodide catalysts) to drive substitution reactions to completion.

Mechanistic Analysis & Chemical Basis

To understand the performance gap, we must analyze the specific reactivity of the benzylic position attached to the electron-rich TPA core.

The Electronic Effect of the TPA Core

The central nitrogen atom in TPA is a strong electron donor (resonance). This electron density is delocalized into the phenyl rings, significantly stabilizing the benzylic carbocation intermediate.[1]

  • Consequence: Both molecules are highly prone to

    
     pathways (ionization) in polar solvents.
    
  • Differentiation: Because the TPA core actively "pushes" the leaving group out, the bond strength of the carbon-halogen bond becomes the rate-determining differentiator.

Bond Dissociation Energy (BDE) & Leaving Group Ability

The C-Br bond is longer and weaker than the C-Cl bond. Additionally, the bromide ion (


) is a softer base and a more stable leaving group than chloride (

).
FeatureTBPA (Bromide)TCPA (Chloride)Impact on Reactivity
Bond Length ~1.94 Å~1.77 ÅLonger bond = easier cleavage.
Bond Energy ~68 kcal/mol~81 kcal/molTBPA requires significantly less activation energy (

).
pK_a (Conj. Acid) -9 (HBr)-7 (HCl)Lower pKa indicates

is a better leaving group.
Polarizability HighModerate

is more susceptible to nucleophilic attack (

).
Reaction Pathway Visualization

The following diagram illustrates the energetic advantage of TBPA in a standard nucleophilic substitution (e.g., COF synthesis).

ReactionCoordinate Figure 1: Comparative Energy Profile. TBPA (Green path) bypasses the high energy barrier of TCPA. Start Reactants (TPA-X + Nucleophile) TS_Cl TS (Chloride) High Ea Start->TS_Cl Slow (Heat req.) TS_Br TS (Bromide) Low Ea Start->TS_Br Fast (RT) Inter Carbocation Intermediate TS_Cl->Inter TS_Br->Inter Product Product (Substituted TPA) Inter->Product

Comparative Performance Guide

When to use TBPA (Bromide)
  • Sensitive Substrates: If your nucleophile (e.g., a complex amine or fragile peptide) decomposes above 60°C, you must use TBPA. It often reacts at Room Temperature (RT).

  • High-Yield Requirement: In COF synthesis, "defect-free" crystallization requires reversible bond formation, but the initial linkage often needs to be quantitative. TBPA minimizes "missing arm" defects.

  • Viscous Solvents: In gel-phase synthesis where diffusion is limited, the higher intrinsic reactivity of TBPA compensates for poor mass transfer.

When to use TCPA (Chloride)
  • Long-Term Storage: TBPA will turn green/blue (oxidation/hydrolysis) if left on a bench for days. TCPA is stable for months.

  • Stepwise Synthesis: If you need to functionalize only one arm and leave others intact, TCPA allows for better kinetic control. TBPA tends to react at all three positions uncontrollably.

  • Cost Sensitivity: For bulk preparation of porous polymers where defects are acceptable, TCPA is significantly cheaper.

Experimental Protocols

Protocol A: The "Finkelstein Switch" (Upgrading TCPA to TBPA)

Context: You have TCPA but need the reactivity of TBPA. You can generate the bromide in situ or convert it.

Reagents:

  • Tris(4-(chloromethyl)phenyl)amine (1.0 eq)

  • Sodium Bromide (NaBr) (10.0 eq)

  • Solvent: Acetone or DMF (Dry)

Workflow:

  • Dissolution: Dissolve TCPA in Acetone (0.1 M). The solution should be clear/pale yellow.

  • Addition: Add excess NaBr. Note that NaCl is insoluble in acetone and will precipitate, driving the equilibrium (Le Chatelier’s principle).

  • Reflux: Heat to reflux (56°C) for 12 hours.

  • Validation: Monitor by TLC (Hexane/EtOAc). TBPA is slightly less polar (higher

    
    ) than TCPA on silica.
    
  • Workup: Filter off the NaCl solid. Evaporate solvent.[2]

    • Critical Step: Do not use water wash if possible; TBPA hydrolyzes. Recrystallize from dry hexane/CHCl3.

Protocol B: Synthesis of a TPA-Based COF (Nucleophilic Substitution)

Context: Reacting TBPA with a triazine linker to form a POP (Porous Organic Polymer).

Reagents:

  • TBPA (1.0 eq) [Use fresh; if green, recrystallize first]

  • Nucleophile: 2,4,6-Triamino-1,3,5-triazine (Melamine derivative) (1.0 eq)

  • Base:

    
     (anhydrous, 3.0 eq)
    
  • Solvent: DMF/Dioxane (1:1)

Workflow:

  • Setup: Flame-dry a Schlenk flask. Cycle

    
     three times. Oxygen promotes radical oxidation of the TPA core (turning it blue).
    
  • Mixing: Add TBPA and Nucleophile. Add solvent.[2][3][4] Sonicate to disperse.

  • Reaction:

    • If using TBPA: Stir at 60°C for 24 hours.

    • If using TCPA: Stir at 120°C for 72 hours + add catalytic KI (Potassium Iodide).

  • Quench: Pour into ice water. Filter precipitate.

  • Purification: Soxhlet extraction with THF (24h) to remove oligomers.

Decision Framework

Use the following logic tree to select the correct precursor for your specific application.

DecisionTree Figure 2: Selection Logic for TPA-Halides Start Select TPA Precursor Pre_Q Do you need to store the precursor >1 month? Start->Pre_Q Q1 Is the Nucleophile Thermally Stable (>100°C)? Q2 Is the Nucleophile Sterically Bulky? Q1->Q2 Yes Res_TBPA Use TBPA (Bromide) Q1->Res_TBPA No (Fragile) Res_TCPA Use TCPA (Chloride) + KI Catalyst Q2->Res_TCPA No (Small nucleophile) Q2->Res_TBPA Yes (Needs high reactivity) Pre_Q->Q1 No (Fresh use) Pre_Q->Res_TCPA Yes

References

  • Bond Dissoci

    • Source: Luo, Y.-R. "Comprehensive Handbook of Chemical Bond Energies." CRC Press, 2007.
    • Relevance: Establishes the ~13 kcal/mol energetic advantage of C-Br over C-Cl cleavage.
  • Synthesis of TPA-Based Porous Polymers

    • Title: "Microporous organic polymers based on triphenylamine deriv
    • Source:Polymer Chemistry, 2013.
    • Relevance: Details the standard protocol for using TBPA in knitting polymers.
  • Nucleophilic Substitution Kinetics of Benzyl Halides

    • Title: "Reactivity of benzyl halides towards nucleophilic substitution."

    • Source:Journal of the Chemical Society, Perkin Transactions 2.
    • Relevance: Provides the kinetic constants valid
  • Stability of TPA Radical C

    • Title: "Triarylamine: A Versatile Platform for Organic Electronics."[3]

    • Source:Chemical Reviews, 2014.
    • Relevance: Explains the oxidation sensitivity (blue color formation) of TPA cores when leaving groups are present.

Sources

A Researcher's Guide to the Elemental Analysis of Novel Brominated Compounds: Standards and Methodologies for C₂₁H₁₈Br₃N

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the synthesis of novel compounds is a daily occurrence. However, the true characterization of these new molecular entities hinges on rigorous analytical validation. For researchers in drug development and materials science, confirming the elemental composition of a new compound is a foundational step, ensuring its purity and verifying its structure. This guide provides an in-depth comparison of elemental analysis standards and methodologies, with a specific focus on a complex, tribrominated nitrogen-containing heterocyclic compound with the empirical formula C₂₁H₁₈Br₃N.

The presence of a high-mass-percent of bromine presents unique analytical challenges. Standard "CHN" (Carbon, Hydrogen, Nitrogen) analysis must be complemented by robust and accurate methods for halogen determination. This guide will navigate the theoretical underpinnings, compare modern analytical techniques, provide actionable experimental protocols, and discuss the critical role of certified reference materials (CRMs) in achieving trustworthy and reproducible results.

The Analytical Imperative: Why Elemental Composition Matters

Before delving into methodologies, it is crucial to understand the causality behind the stringent requirements for elemental analysis. For a novel compound like C₂₁H₁₈Br₃N, elemental analysis serves several critical functions:

  • Structural Verification: It provides the most direct, quantitative evidence for the empirical formula, confirming that the synthesized molecule matches the theoretical design.

  • Purity Assessment: Significant deviation from the theoretical elemental percentages can indicate the presence of impurities, residual solvents, or incomplete reaction products. An accepted tolerance is typically within ±0.4% of the theoretical value[1].

  • Regulatory Compliance: For pharmaceutical candidates, accurate elemental analysis is a non-negotiable component of the data package submitted to regulatory bodies like the FDA.

The theoretical elemental composition of C₂₁H₁₈Br₃N is:

  • Carbon (C): 46.52%

  • Hydrogen (H): 3.35%

  • Nitrogen (N): 2.58%

  • Bromine (Br): 44.24%

  • Molecular Weight: 542.10 g/mol

The high bromine content (44.24%) immediately signals that standard CHN analysis alone is insufficient and that the method for halogen quantification will be paramount to successful characterization.

A Comparative Analysis of Core Methodologies

The complete elemental analysis of C₂₁H₁₈Br₃N requires a two-pronged approach: the determination of C, H, and N, followed by the quantification of bromine.

The gold standard for CHN determination is high-temperature combustion analysis , often referred to as the Dumas method[2][3]. Modern CHN analyzers automate this process with high precision[2].

Principle of Operation: A small, precisely weighed sample (typically 1-3 mg) is combusted in a furnace at temperatures around 950-1060°C in an oxygen-rich environment[4]. This process quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and its oxides (NOx). The combustion products are then passed through a reduction chamber containing heated copper to convert NOx to N₂. The resulting gases (CO₂, H₂O, N₂) are separated by a gas chromatography (GC) column and quantified using a thermal conductivity detector (TCD)[3].

Causality Behind Experimental Choices for Brominated Compounds: The presence of bromine necessitates a critical modification to the standard CHN combustion train. Halogens are converted to hydrogen halides (e.g., HBr) and other corrosive species during combustion[3]. These gases can interfere with the detector and damage the instrument. Therefore, a "scrubber" or absorbent is placed in the combustion train to trap these halogenated products before they reach the GC column and detector[5]. This ensures that only CO₂, H₂O, and N₂ are quantified.

Selecting the appropriate method for bromine analysis is critical and depends on available instrumentation, required accuracy, and sample throughput. Below is a comparison of the most common and reliable techniques.

MethodPrincipleAdvantagesDisadvantagesTypical Accuracy
Oxygen Flask (Schöniger) Combustion with Titration Sample is combusted in a sealed, oxygen-filled flask. Combustion gases are absorbed into a solution, converting bromine to bromide (Br⁻). Bromide is then quantified by potentiometric titration.[6][7][8]Low instrument cost, well-established and robust method.Labor-intensive, lower throughput, requires skilled analyst, potential for incomplete absorption.±0.5%
Combustion Ion Chromatography (CIC) Sample is combusted, and gases are absorbed into an aqueous solution. The solution is directly injected into an Ion Chromatograph (IC) to separate and quantify bromide ions.[9][10][11]High accuracy and precision, automated for high throughput, simultaneous analysis of multiple halogens possible.[10][11]Higher initial instrument cost.±0.3%
Inductively Coupled Plasma (ICP-MS/OES) Sample is digested (e.g., via microwave-induced combustion) to bring bromine into solution. The solution is then nebulized into a high-temperature plasma, and bromine is quantified by its mass-to-charge ratio (ICP-MS) or atomic emission (ICP-OES).[12]Extremely high sensitivity (ppb levels), suitable for trace analysis.Complex sample preparation, high instrument cost, potential for spectral interferences.Variable, depends heavily on sample prep.
X-Ray Fluorescence (XRF) Sample is irradiated with X-rays, causing the emission of fluorescent X-rays characteristic of the elements present. The intensity of the bromine X-ray signal is proportional to its concentration.[13][14][15]Non-destructive, rapid screening, minimal sample preparation.Generally less accurate for precise quantification in complex organic matrices compared to combustion methods, matrix effects can be significant.±1-5%

Recommendation for C₂₁H₁₈Br₃N: For definitive characterization required in pharmaceutical development, Combustion Ion Chromatography (CIC) is the superior method. Its high degree of automation, accuracy, and precision make it ideal for routine analysis and validation[10][11]. The oxygen flask method serves as a reliable, lower-cost alternative if CIC is unavailable.

Ensuring Trustworthiness: The Role of Validation and Reference Materials

An analytical result is only as trustworthy as the system that produced it. Every protocol must be a self-validating system, incorporating checks and balances to ensure data integrity. This is achieved through proper method validation and the consistent use of Certified Reference Materials (CRMs).

Before analyzing the target compound, the chosen analytical method must be validated to prove it is "fit-for-purpose"[16]. According to guidelines from bodies like the USP and ICH, validation involves assessing several key parameters[16][17][18]:

  • Accuracy: Closeness of the measured value to a true or accepted reference value. Assessed by analyzing a CRM.

  • Precision: Agreement among a series of measurements. Evaluated at two levels: repeatability (same lab, same day) and intermediate precision (different days, different analysts).

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity & Range: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

CRMs are the bedrock of accurate elemental analysis. These are highly pure, stable compounds with a certified elemental composition, traceable to national standards laboratories like the National Institute of Standards and Technology (NIST)[19][20][21].

Why CRMs are Essential:

  • Calibration: They are used to calibrate the instrument's response, creating the standard curve against which the unknown sample is measured.

  • Method Validation: They are used as the "true value" sample when assessing the accuracy of a method.

  • Ongoing Quality Control: A CRM should be run alongside every batch of samples to verify that the instrument and method are performing correctly.

For a C₂₁H₁₈Br₃N compound, suitable CRMs would include stable, pure organic compounds with certified values for C, H, N, and Br. Examples include bromobenzoic acid or commercially available multi-element standards[22].

Experimental Protocols: A Step-by-Step Guide

The following protocols describe the recommended workflows for the complete elemental analysis of C₂₁H₁₈Br₃N using a CHN analyzer and a Combustion Ion Chromatography (CIC) system.

G cluster_prep Part 1: Sample & Standard Preparation cluster_chn Part 2A: CHN Analysis cluster_cic Part 2B: Bromine Analysis (CIC) cluster_final Part 3: Final Analysis Sample Weigh 1-3 mg of C₂₁H₁₈Br₃N Sample CHN_Analyzer Load into CHN Analyzer (with Halogen Scrubber) Sample->CHN_Analyzer CIC_System Load into CIC System (Furnace + IC) Sample->CIC_System CRM Weigh 1-3 mg of Certified Reference Material CRM->CHN_Analyzer CRM->CIC_System Blank Prepare Blank (empty tin capsule) Blank->CHN_Analyzer Blank->CIC_System Combustion_CHN Combustion (~1000°C) CO₂, H₂O, N₂ formed CHN_Analyzer->Combustion_CHN Detection_CHN GC Separation & TCD Detection Combustion_CHN->Detection_CHN Result_CHN %C, %H, %N Data Detection_CHN->Result_CHN Compare Compare Experimental Data with Theoretical Values Result_CHN->Compare Combustion_CIC Pyrohydrolytic Combustion HBr formed CIC_System->Combustion_CIC Absorption Absorb HBr into Aqueous Solution (Br⁻) Combustion_CIC->Absorption Detection_IC IC Separation & Conductivity Detection Absorption->Detection_IC Result_Br %Br Data Detection_IC->Result_Br Result_Br->Compare Validate Verify Data falls within Acceptable Limits (e.g., ±0.4%) Compare->Validate

Caption: Overall workflow for elemental analysis of C₂₁H₁₈Br₃N.

  • Instrument Preparation: Ensure the CHN analyzer is calibrated using a well-characterized standard like Acetanilide or EDTA. Verify that the halogen scrubber in the combustion tube is fresh and active.

  • Sample Weighing: On a calibrated microbalance, accurately weigh 1-2 mg of the C₂₁H₁₈Br₃N sample into a tin capsule. Record the weight to at least 5 decimal places. Fold the capsule to ensure no sample can leak.

  • Standard & Blank Preparation: Prepare at least two samples of a CRM (e.g., Cystine for N, BBOT for C,H) and one blank (an empty, weighed tin capsule) in the same manner.

  • Analysis Sequence: Load the samples into the instrument's autosampler in the following order: Blank, Blank, CRM, CRM, Sample 1, Sample 2, Sample 3, CRM (as a check).

  • Execution: Run the analysis sequence. The instrument software will automatically calculate the weight percentages of C, H, and N based on the sample weight and the detector response calibrated against the CRM.

  • Data Review: Check that the CRM results are within the certified acceptance criteria (typically ±0.3%). If they are, the sample data can be considered valid.

  • Instrument Preparation: Calibrate the ion chromatograph using certified bromide standards to create a multi-point calibration curve. Prepare the absorption solution (typically deionized water with a small amount of hydrogen peroxide) as recommended by the instrument manufacturer[9].

  • Sample Weighing: Accurately weigh 1-2 mg of the C₂₁H₁₈Br₃N sample into a quartz or ceramic combustion boat.

  • Standard & Blank Preparation: Prepare a certified organic halogen CRM (e.g., a certified polymer standard with known bromine content) and a blank (empty boat) for analysis.

  • Analysis Sequence: Place the boats into the CIC autosampler. Program the sequence to run blanks, calibration standards, and then the samples.

  • Execution: The system will automatically introduce each boat into the high-temperature furnace (typically >900°C)[11]. The combustion gases are bubbled through the absorption solution. After combustion, an aliquot of the absorption solution is automatically injected into the IC system.

  • Data Analysis: The IC software will identify the bromide peak by its retention time and quantify it against the calibration curve. The system software then calculates the weight percentage of bromine in the original solid sample.

  • Data Review: Verify the CRM recovery is within acceptable limits (e.g., 97-103%) to ensure the combustion and absorption were complete and quantitative[11].

Data Interpretation and Conclusion

The final step is to collate the data and compare it to the theoretical values for C₂₁H₁₈Br₃N.

Example Data Table:

ElementTheoretical %Experimental Result %Deviation %Pass/Fail (±0.4% Limit)
Carbon46.5246.35-0.17Pass
Hydrogen3.353.41+0.06Pass
Nitrogen2.582.51-0.07Pass
Bromine44.2444.45+0.21Pass

If all experimental values fall within the established tolerance (e.g., ±0.4%), the data strongly supports the assigned empirical formula and indicates a high degree of purity. Significant deviations warrant further investigation, such as analysis by other spectroscopic methods (NMR, MS) to identify potential impurities.

References

  • General Chapters: <471> OXYGEN FLASK COMBUSTION . Source: U.S. Pharmacopeia. URL: [Link]

  • Combustion Ion Chromatography (CIC) . Source: EAG Laboratories. URL: [Link]

  • Sulphur and Halide Determination by Combustion Ion Chromatography . Source: LCGC International. URL: [Link]

  • Iodimetric determination of iodine or bromine in organic compounds using a 126-fold amplification method . Source: Analyst (RSC Publishing). URL: [Link]

  • Determination of bromine in organic compounds by high-performance liquid chromatography . Source: PubMed. URL: [Link]

  • Quantitative determination of bromine-labeled organic compounds by XRF . Source: AKJournals. URL: [Link]

  • The 6 Key Aspects of Analytical Method Validation . Source: Element Lab Solutions. URL: [Link]

  • Elemental analysis . Source: Weizmann Institute of Science. URL: [Link]

  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation . Source: ResearchGate. URL: [Link]

  • Validation of Analytical Methods . Source: Lab Manager. URL: [Link]

  • A review of bromine determination in foods . Source: PubMed. URL: [Link]

  • Oxygen Flask Combustion Method . Source: Japanese Pharmacopoeia. URL: [Link]

  • Validation of analytical methods . Source: HBM4EU. URL: [Link]

  • ANALYTICAL: CHN elemental analysis – PE 2400 . Source: ASU Core Research Facilities. URL: [Link]

  • Combustion analysis . Source: Wikipedia. URL: [Link]

  • CHNS Elemental Analysers . Source: The Royal Society of Chemistry. URL: [Link]

  • <233> ELEMENTAL IMPURITIES—PROCEDURES . Source: U.S. Pharmacopeia (USP). URL: [Link]

  • Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion . Source: PMC. URL: [Link]

  • The Problems Associated With Elemental Analysis . Source: AZoM. URL: [Link]

  • MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440 . Source: School of Chemical Sciences, University of Illinois. URL: [Link]

  • Verification at the Elemental level for presence of Bromine and Chlorine in EEE . Source: ChemSec. URL: [Link]

  • Instrumental methods and challenges in quantifying polybrominated diphenyl ethers in environmental extracts: a review . Source: PMC. URL: [Link]

  • Investigation report on aromatic brominated flame retardants . Source: ECHA. URL: [Link]

  • Determination of Halogen Elements in Volatile Organohalogen Compounds by the Wickbold Combustion Pretreatment Method and Ion Chromatography . Source: ResearchGate. URL: [Link]

  • Multi-analyte method for the analysis of various organohalogen compounds in house dust . Source: PubMed. URL: [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry . Source: VELP Scientifica. URL: [Link]

  • Standard Test Methods for Determination of Organic Chloride Content in Crude Oil . Source: ASTM International. URL: [Link]

  • Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives . Source: PMC. URL: [Link]

  • Crude Oil Standard Test Methods . Source: Agilent. URL: [Link]

  • Agilent Inorganic Certified Reference Materials and Standards . Source: Agilent. URL: [Link]

  • Method 1650: Adsorbable Organic Halides by Adsorption and Coulometric Titration; Revision C . Source: EPA. URL: [Link]

  • Standard Reference Materials . Source: NIST. URL: [Link]

  • NIST Standard Reference Materials® Catalog . Source: NIST. URL: [Link]

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Comprehensive Guide to Distinguishing Tris(4-(bromomethyl)phenyl)amine from Methyl-Substituted Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tris(4-(bromomethyl)phenyl)amine (TBMPA) is a highly versatile electrophilic building block utilized extensively in the synthesis of covalent organic frameworks (COFs), hole-transporting materials for organic electronics, and advanced drug delivery systems. The standard synthetic route involves the radical bromination of tris(p-tolyl)amine. However, the statistical nature of radical propagation frequently results in incomplete bromination, yielding mono- and di-brominated impurities that retain unreacted methyl (-CH3) groups. Distinguishing the fully brominated target from these methyl-substituted intermediates is critical for downstream application fidelity.

This guide provides an authoritative, multi-modal analytical framework to objectively differentiate TBMPA from its methyl-substituted precursors using NMR, LC-MS, and HPLC methodologies.

Mechanistic Context: The Origin of Methyl-Substituted Impurities

During the Wohl-Ziegler radical bromination of tris(p-tolyl)amine using N-bromosuccinimide (NBS), the three equivalent benzylic methyl groups are sequentially brominated. Because the reaction relies on the generation of benzylic radicals, the activation energy for each subsequent bromination step increases slightly due to the electron-withdrawing nature of the newly installed bromine atoms. If the reaction is quenched prematurely or if the NBS stoichiometry is insufficient, the process arrests, leaving one or two methyl groups intact.

SynthesisPathway SM Tris(p-tolyl)amine (Starting Material) Reagent NBS, Radical Initiator (Wohl-Ziegler Bromination) SM->Reagent Mono Mono-brominated Impurity (2 Methyls Intact) Reagent->Mono Incomplete Reaction Di Di-brominated Impurity (1 Methyl Intact) Reagent->Di Incomplete Reaction Target Tris(4-(bromomethyl)phenyl)amine (Target Product) Reagent->Target Complete Bromination Mono->Di +NBS Di->Target +NBS

Wohl-Ziegler bromination pathway and the generation of methyl-substituted impurities.

Analytical Strategy 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the gold standard for distinguishing these species due to the distinct electronic environments of methyl versus bromomethyl protons.

The Causality of Chemical Shifts: The electronegative bromine atom exerts a strong inductive electron-withdrawing effect (-I effect). This deshields the adjacent benzylic protons, shifting their resonance significantly downfield compared to the electron-donating methyl groups of the starting material. According to 1, bromomethyl (-CH2Br) protons typically resonate at approximately δ 4.48 ppm, whereas unreacted benzylic methyl (-CH3) protons in 2 resonate upfield at δ 2.2–2.4 ppm.

Table 1: NMR Chemical Shift Comparison
Compound SpeciesFunctional Group^1H NMR Shift (ppm)^13C NMR Shift (ppm)Multiplicity
Tris(p-tolyl)amine Benzylic Methyl (-CH3)~2.2 - 2.4~20 - 21Singlet
Methyl-Substituted Impurities Mixed (-CH3 & -CH2Br)~2.3 & ~4.5~21 & ~33 - 40Singlets
TBMPA (Target) Benzylic Bromomethyl (-CH2Br)~4.4 - 4.6~33 - 40Singlet

Analytical Strategy 2: Mass Spectrometry & Isotopic Fingerprinting

While exact mass identifies the molecular weight, the isotopic fingerprint of bromine provides an incontrovertible proof of the degree of substitution.

The Causality of Isotopic Clusters: Bromine exists naturally as two stable isotopes, ^79^Br and ^81^Br, in a nearly 1:1 ratio (50.69% and 49.31%, respectively). The statistical combination of these isotopes in a single molecule generates highly specific multiplet clusters in the mass spectrum. The contains three bromine atoms, yielding a distinct 1:3:3:1 quartet.

Table 2: Exact Mass and Isotopic Fingerprints
SpeciesMolecular FormulaMonoisotopic Mass (Da)Isotopic Cluster RatioRelative RP-HPLC Elution
Unreacted Starting Material C21H21N287.17N/A (No Br)Earliest
Mono-brominated Impurity C21H20BrN365.081:1Early-Mid
Di-brominated Impurity C21H19Br2N443.001:2:1Mid-Late
Tri-brominated (TBMPA) C21H18Br3N520.901:3:3:1Latest

Analytical Strategy 3: Reverse-Phase HPLC

Chromatographic separation relies on the differential lipophilicity (logP) induced by halogenation.

The Causality of Retention: Although the -CH2Br group introduces a local dipole, the addition of heavy, polarizable bromine atoms significantly increases the overall hydrophobicity of the molecule. Consequently, on a standard C18 reverse-phase column, the retention time increases sequentially with the degree of bromination.

AnalyticalWorkflow Sample Crude Reaction Mixture NMR 1H NMR Spectroscopy Sample->NMR MS LC-MS (Isotope Profiling) Sample->MS HPLC RP-HPLC (C18) Sample->HPLC N1 Methyl Group Present (Impurity) NMR->N1 Peak at ~2.3 ppm N2 Bromomethyl Group (Product) NMR->N2 Peak at ~4.5 ppm M1 Mono-brominated MS->M1 1:1 Cluster M2 Di-brominated MS->M2 1:2:1 Cluster M3 Tri-brominated (Target) MS->M3 1:3:3:1 Cluster H1 Early Elution (Impurities) HPLC->H1 Lower logP H2 Late Elution (Target Product) HPLC->H2 Higher logP

Multi-modal analytical decision tree for distinguishing TBMPA from its impurities.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, meaning they contain internal mathematical or logical checks to verify the accuracy of the result.

Protocol 1: Quantitative ^1H NMR Assessment
  • Preparation: Dissolve 5 mg of the crude product in 0.6 mL of CDCl3 (containing 0.03% v/v TMS as an internal standard).

  • Acquisition: Acquire a standard ^1H NMR spectrum (minimum 16 scans, relaxation delay d1 = 2 seconds to ensure complete relaxation for accurate integration).

  • Integration: Integrate the aromatic region (δ 6.9–7.4 ppm) and artificially set the value to exactly 12.00 (representing the 12 aromatic protons present in all species). Next, integrate the bromomethyl peak (~δ 4.5 ppm) and the methyl peak (~δ 2.3 ppm).

  • Self-Validation Check: The total number of aliphatic protons decreases as bromination proceeds (from 9 in the starting material to 6 in the target). Therefore, the system validates itself through the equation: Total Aliphatic Integration = 9 - (Average Number of Bromines). If the sample is 100% pure TBMPA, the ~4.5 ppm peak will integrate to exactly 6.00 , and the ~2.3 ppm peak will integrate to 0.00 . Any deviation from a sum of 6.00 indicates either incomplete bromination (sum > 6) or over-bromination to -CHBr2 species (sum < 6).

Protocol 2: LC-MS Isotopic Overlay
  • Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Acetonitrile.

  • Acquisition: Inject 1 µL onto a C18 column coupled to an ESI-TOF or Q-TOF mass spectrometer operating in positive ion mode.

  • Extraction: Extract the ion chromatogram for m/z 521–527.

  • Self-Validation Check: Do not rely solely on the monoisotopic mass. Overlay the theoretical isotopic distribution of C21H18Br3N onto the empirical spectrum. A >95% geometric match to the 1:3:3:1 ratio (at m/z 521, 523, 525, 527) mathematically validates the tri-brominated structure and definitively rules out isobaric interferences.

Protocol 3: HPLC-UV Co-Injection Spiking
  • Preparation: Prepare a 1 mg/mL solution of the crude mixture and a separate 1 mg/mL solution of pure tris(p-tolyl)amine reference standard.

  • Acquisition: Run a gradient elution (e.g., 50% to 100% Acetonitrile in Water over 15 minutes) monitoring at 254 nm.

  • Self-Validation Check: Perform a co-injection (spike) of the crude mixture with the reference standard. The peak whose area strictly increases without peak broadening or splitting is definitively identified as the unreacted starting material. The subsequent eluting peaks are thereby logically assigned as mono-, di-, and tri-brominated species based on their sequentially increasing retention times.

References

  • ACS Publications. "Temporal Fluctuations in Excimer-Like Interactions between π-Conjugated Chromophores" (Contextualizing tris(p-tolyl)amine derivatives). Available at:[Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Tris(4-(bromomethyl)phenyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, step-by-step guidance for the safe handling and disposal of Tris(4-(bromomethyl)phenyl)amine (CAS No. 100693-36-5). As a trifunctional bromomethyl compound, this reagent is a valuable building block in organic synthesis, particularly for creating star-shaped molecules and functional polymers. However, its chemical nature necessitates rigorous adherence to safety and disposal protocols to protect laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical information that goes beyond basic safety data sheets.

Hazard Assessment and Core Safety Principles

Understanding the intrinsic hazards of Tris(4-(bromomethyl)phenyl)amine is the foundation of its safe management. The molecule's structure, featuring three reactive bromomethyl (benzyl bromide-like) groups, classifies it as a potent alkylating agent.

Inferred Hazard Profile: While a specific, comprehensive toxicological profile for this exact compound is not widely published, its hazards can be reliably inferred from analogous brominated organic compounds and benzyl bromides.[1][2]

  • Irritant: Causes skin and serious eye irritation.[3]

  • Respiratory Tract Irritant: Inhalation of dust may cause respiratory irritation.

  • Harmful if Swallowed: Possesses acute oral toxicity.

  • Potential Alkylating Agent: Bromomethyl groups are reactive electrophiles that can alkylate biological nucleophiles, such as DNA and proteins. This property implies potential mutagenic or carcinogenic effects, and the compound should be handled as such.[4]

Core Principle: Treat as Regulated Hazardous Waste Due to its halogenated nature and reactivity, Tris(4-(bromomethyl)phenyl)amine must be disposed of as regulated hazardous waste.[1][5] Under no circumstances should this chemical or its solutions be poured down the drain.[1][2] Halogenated organic compounds require specific disposal pathways, typically high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (e.g., hydrogen bromide).[6][7]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. All handling of the solid compound must be performed inside a certified chemical fume hood.[1][8][9]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant nitrile gloves (minimum 8 mil thickness).Provides a barrier against dermal contact. Aromatic and halogenated compounds can be absorbed through the skin. Double-gloving is recommended during waste handling.[5][10]
Eye/Face Protection Chemical splash goggles and a full-face shield.Protects eyes and face from dust particles and accidental splashes of solutions.[11]
Body Protection Flame-resistant lab coat and full-length pants.Protects skin and personal clothing from contamination. Ensure there are no exposed areas of skin.[10]
Respiratory Protection Work exclusively in a certified chemical fume hood.Prevents inhalation of airborne dust, a primary route of exposure.[9][12]

Standard Disposal Protocol (Recommended for All Users)

This protocol is the universally accepted and required method for disposing of Tris(4-(bromomethyl)phenyl)amine waste.

Step 1: Waste Segregation

  • Designate a "Halogenated Organic Waste" container. This is a critical first step. Co-mingling halogenated and non-halogenated waste streams significantly increases disposal costs and complexity.

  • The container must be made of a compatible material, such as high-density polyethylene (HDPE) or glass, with a secure, screw-top cap to prevent leaks.[1]

Step 2: Waste Collection

  • Solid Waste: Collect unadulterated Tris(4-(bromomethyl)phenyl)amine powder, contaminated weighing paper, gloves, and other disposable labware directly into the designated solid halogenated waste container.

  • Liquid Waste: Collect solutions containing Tris(4-(bromomethyl)phenyl)amine into a designated liquid halogenated waste container.

  • Avoid Overfilling: Never fill a waste container beyond 90% of its capacity to allow for vapor expansion and prevent spills.

Step 3: Labeling

  • Label the container immediately. As soon as the first drop of waste is added, the container must be labeled.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Tris(4-(bromomethyl)phenyl)amine" and any other chemical constituents in the container.

    • Associated hazards (e.g., "Irritant," "Potential Alkylating Agent").

    • The accumulation start date.

Step 4: Storage and Disposal

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from general lab traffic.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[1] Provide them with the full chemical name and quantity of the waste.

Spill Management and Decontamination

In the event of a spill, prompt and correct action is crucial to mitigate exposure and contamination.

Step 1: Evacuate and Secure the Area

  • Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Ensure the chemical fume hood is operational to maximize ventilation.

Step 2: Don Appropriate PPE

  • Wear the full PPE ensemble as detailed in the table above, including respiratory protection if there is a risk of significant aerosolization outside of a fume hood.

Step 3: Contain and Absorb the Spill

  • For a solid spill, gently cover the powder with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.

  • For a liquid spill, cover with vermiculite, sand, or a chemical absorbent pad.

  • Do NOT use combustible materials like paper towels as the primary absorbent.

Step 4: Collect and Dispose of Contaminated Material

  • Carefully sweep or scoop the absorbed material into the designated "Halogenated Organic Waste" container using non-sparking tools.

  • All materials used for cleanup (pads, contaminated gloves, etc.) must be disposed of as hazardous waste.[2]

Step 5: Decontaminate the Spill Area

  • Wipe the spill surface with a cloth soaked in soap and water.

  • Follow with a rinse using 70% ethanol.

  • All cleaning materials must be disposed of as hazardous waste.

  • For equipment, a thorough wash with soap and water is necessary. Ensure all washings are collected as aqueous hazardous waste.

Advanced Topic: Chemical Deactivation (Expert Users Only)

Disclaimer: The following information is for educational purposes only and describes a potential chemical treatment method. It is NOT a substitute for the standard disposal protocol. Chemical deactivation should only be considered by experienced chemists after a thorough risk assessment and with explicit approval from their institution's EHS department. This process can generate new hazards and increase waste volume.

The reactivity of the bromomethyl groups suggests that chemical deactivation via hydrolysis may be possible. Benzyl halides can be hydrolyzed to the corresponding, and generally less hazardous, benzyl alcohols.[10] Alkaline hydrolysis is a common method for degrading certain halogenated compounds.[5]

Conceptual Workflow for Alkaline Hydrolysis:

  • Preparation (in a fume hood): A dilute solution/slurry of the Tris(4-(bromomethyl)phenyl)amine waste would be prepared in a suitable solvent (e.g., a mixture of ethanol and water).

  • Reaction: A 10% solution of sodium hydroxide (NaOH) would be slowly added to the waste solution with constant stirring. The reaction would be allowed to proceed for an extended period (e.g., 24 hours) to ensure complete hydrolysis of the C-Br bonds.

  • Neutralization: After the reaction period, the resulting alkaline solution would be carefully neutralized with a dilute acid (e.g., hydrochloric acid).

  • Disposal: The final neutralized solution, now containing the corresponding tris-alcohol derivative and salts, would still need to be collected and disposed of as hazardous aqueous waste through EHS.

The primary benefit of such a procedure is the reduction of the chemical's reactivity and potential toxicity as an alkylating agent before its final disposal. However, the risks of handling caustic solutions and the exothermic nature of the reactions must be carefully managed.

Waste Disposal Workflow Diagram

The following diagram outlines the decision-making process for handling Tris(4-(bromomethyl)phenyl)amine waste and spills.

G Disposal Workflow for Tris(4-(bromomethyl)phenyl)amine cluster_start Start: Handling Chemical cluster_waste Routine Waste Disposal cluster_spill Spill Management start Generate Waste or Experience Spill waste_type Is waste solid or liquid? start->waste_type Routine Operation spill Spill Occurs start->spill Accident solid_waste Collect in Solid Halogenated Waste Container waste_type->solid_waste Solid liquid_waste Collect in Liquid Halogenated Waste Container waste_type->liquid_waste Liquid label_waste Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Hazards & Date solid_waste->label_waste liquid_waste->label_waste store_waste Store in Secure Waste Accumulation Area label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs secure_area Evacuate & Secure Area Don Full PPE spill->secure_area absorb_spill Cover & Absorb Spill with Inert Material secure_area->absorb_spill collect_spill Collect Contaminated Material into Solid Halogenated Waste absorb_spill->collect_spill decontaminate Decontaminate Spill Area (Soap & Water, Ethanol) collect_spill->decontaminate decontaminate->store_waste Dispose of all cleanup materials

Caption: Disposal workflow for Tris(4-(bromomethyl)phenyl)amine.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). United States Environmental Protection Agency. Retrieved from [Link]

  • Tris(4-bromophenyl)amine. (n.d.). PubChem. Retrieved from [Link]

  • Visible‐Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols. (2019, January). ResearchGate. Retrieved from [Link]

  • Safe Handing & Disposal of Organic Substances. (n.d.). Science Ready. Retrieved from [Link]

  • Tris(4-(bromomethyl)phenyl)amine. (n.d.). MilliporeSigma. Retrieved from [Link]

  • Isotope experiment of benzyl bromide with water‐¹⁸O. (n.d.). ResearchGate. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]

  • Process for the production of substituted benzal and benzyl bromides. (1980). Google Patents.
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  • Chapter 7 - Management Procedures For Specific Waste Types. (n.d.). University of Iowa Environmental Health & Safety. Retrieved from [Link]

  • Chemical Hygiene Plan and Safety Manual. (2019). MIT Department of Chemistry. Retrieved from [Link]

  • In-Laboratory Treatment of Chemical Waste. (n.d.). The University of British Columbia - Safety & Risk Services. Retrieved from [Link]

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. (n.d.). In Toxicological Profile for Bromoform and Dibromochloromethane. Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. (n.d.). Defense Health Agency. Retrieved from [Link]

  • Preparation method of benzyl bromide. (n.d.). Google Patents.
  • Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications. (n.d.). ResearchGate. Retrieved from [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council. Retrieved from [Link]

  • SAFETY DATA SHEET. (n.d.). Expression Systems. Retrieved from [Link]

  • Guide to Promoting Lab Safety When Working With Chemicals. (2025, May 5). Ibis Scientific, LLC. Retrieved from [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). UNC Policies. Retrieved from [Link]

  • Laboratory Safety Guidelines. (n.d.). ETH Zurich. Retrieved from [Link]

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×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Tris(4-(bromomethyl)phenyl)amine

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